3-Pyridylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201721. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJQUGXHMGMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184246 | |
| Record name | 3-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-37-9 | |
| Record name | N-3-Pyridinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30162-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Pyridylthiourea: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and potential biological activities of 3-Pyridylthiourea. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound, also known as 1-(pyridin-3-yl)thiourea, is a heterocyclic compound belonging to the thiourea class. Its structure incorporates a pyridine ring, which is a common motif in many biologically active molecules.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.
| Identifier | Value |
| IUPAC Name | pyridin-3-ylthiourea[1] |
| Synonyms | N-(3-Pyridyl)thiourea, 1-(3-Pyridyl)-2-thiourea, N-3-Pyridinylthiourea, NSC 201721[1] |
| CAS Number | 30162-37-9[1] |
| Molecular Formula | C₆H₇N₃S[1][2] |
| SMILES | C1=CC(=CN=C1)NC(=S)N[1][2] |
| InChIKey | CFOJQUGXHMGMOT-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value (this compound) | Value (Thiourea - for reference) |
| Molecular Weight | 153.21 g/mol [1][2] | 76.1 g/mol [3] |
| Appearance | White to pale yellow, pale brown or pale grey crystalline powder.[4] | White crystals |
| Melting Point | Data not available | 176-178 °C[3] |
| Boiling Point | Data not available | Sublimes at 150-160 °C in vacuum[3] |
| Solubility | Data not available | 142 g/L in water at 25 °C[3] |
| LogP (XLogP3) | 0.4[1] | -1.08[3] |
| pKa | Data not available | 2.03 at 25 °C[3] |
Safety and Toxicity
This compound is classified as hazardous. The available toxicity data is presented in Table 3. Appropriate safety precautions should be taken when handling this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific research. This section provides a plausible synthesis method and a representative analytical protocol for this compound based on established chemical principles for related compounds.
Synthesis of 1-(pyridin-3-yl)thiourea
This protocol describes a general method for the synthesis of N-substituted thioureas, adapted for the preparation of this compound. The synthesis proceeds via the in situ generation of an isothiocyanate from an acid chloride and a thiocyanate salt, followed by a reaction with 3-aminopyridine.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
3-Aminopyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone.
-
Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by TLC. This step forms benzoyl isothiocyanate in situ.
-
Reaction with 3-Aminopyridine: To the cooled reaction mixture, add a solution of 3-aminopyridine (1 equivalent) in anhydrous acetone dropwise.
-
After the addition is complete, heat the mixture to reflux and continue stirring for an additional 2-4 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with cold acetone or an appropriate solvent to remove unreacted starting materials.
-
Purify the crude 1-benzoyl-3-(pyridin-3-yl)thiourea by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Hydrolysis (if necessary): If the N-benzoyl protected thiourea is isolated, the benzoyl group can be removed under basic conditions to yield the final product, this compound. This step would require further optimization.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for the analysis and purity assessment of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient program is suggested in Table 4. This may require optimization depending on the specific HPLC system and column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
Table 4: Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution to the desired concentrations for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Biological Activity and Potential Signaling Pathways
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5] While specific studies on the mechanism of action of this compound are limited, the activities of structurally related compounds suggest potential therapeutic applications and signaling pathways that may be modulated.
Potential Anticancer Activity
Numerous 1,3-disubstituted thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[6] The proposed mechanisms often converge on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Potential Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[7][8] Some thiourea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10] Inhibition by a compound like this compound could occur at various nodes within this cascade, ultimately leading to reduced protein synthesis and cell cycle arrest.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in the inflammatory response and cell survival, and its constitutive activation is linked to cancer development and progression.[11][12] Certain thiourea derivatives have been found to decrease the activation of NF-κB, which can sensitize cancer cells to apoptosis.
-
Caspase Activation and Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[4][13] Studies on related thiourea compounds have shown that they can induce apoptosis by activating key executioner caspases, such as caspase-3, -7, and -9.[14][15]
Potential Antitubercular Activity
Thiourea-containing compounds have a history of use and investigation as antitubercular agents. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the DesA3 enzyme.[5] This disruption of fatty acid metabolism is detrimental to the bacterium. It is plausible that this compound could exert its antitubercular effects through a similar mechanism.
Visualizations
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the potential signaling pathways that may be targeted by this compound.
Caption: General experimental workflow for analysis and biological evaluation.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
References
- 1. This compound | C6H7N3S | CID 2760515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. 1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea [m.chemicalbook.com]
- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular prion protein activates Caspase 3 for apoptotic defense mechanism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Mechanism of 3-Pyridylthiourea
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Executive Summary
This technical guide provides a comprehensive overview of the synthesis pathways and reaction mechanisms for 3-pyridylthiourea, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the most prevalent and efficient synthetic route: the nucleophilic addition of 3-aminopyridine to an isothiocyanate. This document details the underlying mechanism, presents alternative synthetic strategies, summarizes quantitative reaction data, and offers detailed experimental protocols for practical application in a research and development setting.
Core Synthesis Pathway: 3-Aminopyridine and Isothiocyanate
The most direct and widely employed method for synthesizing this compound and its derivatives is the reaction between 3-aminopyridine and a suitable isothiocyanate (R-N=C=S).[1][2] This reaction is known for its simplicity, high efficiency, and often proceeds in high yields.[1] The choice of the "R" group on the isothiocyanate allows for the introduction of diverse substituents, making this a versatile method for creating a library of this compound analogs.
An alternative, one-pot approach involves the in situ generation of the isothiocyanate from 3-aminopyridine using carbon disulfide (CS₂), which then reacts with another amine molecule or a different added amine.[2][3][4]
Caption: Direct and in situ synthesis routes to this compound.
Reaction Mechanism: Nucleophilic Addition
The formation of thiourea from an amine and an isothiocyanate proceeds via a straightforward nucleophilic addition mechanism.[1][5] This process can be described in two primary steps:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 3-aminopyridine, which acts as a nucleophile. This lone pair attacks the highly electrophilic carbon atom of the isothiocyanate group.[1][5]
-
Proton Transfer: This attack results in the formation of a transient zwitterionic intermediate.[1] The intermediate is unstable and rapidly undergoes a proton transfer, typically involving a solvent molecule or another amine molecule, to yield the final, stable, and neutral thiourea product.[1][5]
Caption: Nucleophilic addition mechanism for this compound synthesis.
Quantitative Data Summary
Optimizing reaction parameters is critical for achieving high yields and purity. The following table summarizes quantitative data for the synthesis of various pyridyl isothiocyanates, the key intermediates in one of the primary synthetic routes. The conditions and yields for this step are indicative of the overall efficiency of the one-pot conversion to the corresponding thiourea.
| Starting Amine | Base | Reaction Time (First Step) | Overall Yield (%) | Reference |
| 2-Amino-5-methylpyridine | DABCO | 0.5 h | 87 | [3] |
| 4-Amino-2-methoxypyridine | DABCO | 0.5 h | 91 | [3] |
| 2-Amino-5-chloropyridine | DABCO | 1.0 h | 83 | [3] |
| 3-Aminopyridine | NaH | 0.5 h | 96 | [3] |
| 4-Amino-2-chloropyridine | DABCO | 1.0 h | 75 | [3] |
| 2-Amino-3-chloropyridine | DABCO | 1.0 h | 73 | [3] |
Table Notes: Data adapted from a one-pot synthesis of pyridyl isothiocyanates, which are immediate precursors to thioureas. The first step involves the formation of a dithiocarbamate salt.[3] The overall yield represents the conversion of the starting amine to the final isothiocyanate product.
Detailed Experimental Protocols
Protocol 1: General Synthesis of N-Phenyl-N'-(3-pyridyl)thiourea
This protocol describes a standard solution-phase synthesis using commercially available starting materials.
Materials:
-
3-Aminopyridine (1.0 mmol, 94.1 mg)
-
Phenyl isothiocyanate (1.0 mmol, 135.2 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen atmosphere (optional, for ensuring anhydrous conditions)
Procedure:
-
To a solution of 3-aminopyridine (1.0 mmol) in anhydrous THF (10 mL), add phenyl isothiocyanate (1.0 mmol) at room temperature.[1]
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reactions are often complete within a few hours. If the product precipitates from the solution, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if it is an oil or contains impurities.[1]
Protocol 2: One-Pot Synthesis of 3-Pyridyl Isothiocyanate (Thiourea Precursor)
This protocol details the in situ formation of the isothiocyanate from 3-aminopyridine, which can then be used to synthesize thioureas without isolation.
Materials:
-
3-Aminopyridine (8.0 mmol, 753 mg)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (16.0 mmol, 640 mg)
-
Carbon Disulfide (CS₂) (Excess, e.g., 40 mmol, 3.04 g)
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) (16.0 mmol, 4.32 g)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of Sodium Hydride (16.0 mmol) in anhydrous THF (10 mL), add a solution of 3-aminopyridine (8.0 mmol) in THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for the time indicated by optimization (e.g., 0.5 hours).[3]
-
Add carbon disulfide (excess) to the mixture and continue stirring.[3]
-
After dithiocarbamate formation, add an aqueous solution of FeCl₃·6H₂O (16.0 mmol) and stir vigorously for 1 hour at room temperature.[3]
-
Upon completion, extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-pyridyl isothiocyanate.
-
This crude isothiocyanate can then be re-dissolved in a suitable solvent and reacted with a desired amine (as in Protocol 1) to form the target thiourea derivative.
Troubleshooting and Purification
A common issue in thiourea synthesis is the formation of a non-crystalline oil instead of a solid product. This can be due to the intrinsic properties of the molecule or the presence of impurities inhibiting crystallization.[1]
-
Column Chromatography: This is the most effective method for purifying oily or impure products. A silica gel column using a gradient elution system, such as ethyl acetate in hexane, is typically employed.[1]
-
Trituration: For viscous oils, vigorous stirring with a poor solvent (e.g., hexane or an ether/hexane mixture) can induce crystallization by washing away soluble impurities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Biological Activities of 3-Pyridylthiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-pyridylthiourea represent a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their synthesis, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical experimental workflows and signaling pathways using Graphviz diagrams to enhance understanding of the underlying mechanisms of action.
Introduction
Thiourea derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. The incorporation of a 3-pyridyl moiety into the thiourea scaffold has been shown to modulate and, in many cases, enhance these biological effects. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making these compounds attractive candidates for drug discovery programs. This guide will delve into the significant biological activities of this compound derivatives, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Synthesis of this compound Derivatives
The general synthesis of this compound derivatives is a straightforward process, typically involving the reaction of an isothiocyanate with an amine.
General Synthesis Protocol
A common method for synthesizing N-aryl-N'-(pyridin-3-yl)thioureas involves the reaction of 3-aminopyridine with a substituted phenyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as ethanol or acetone, and may be heated to facilitate the reaction.
Example Synthesis of a Fluorinated Pyridine Thiourea Derivative:
A specific example is the synthesis of a fluorinated pyridine derivative with demonstrated antimicrobial and anticancer activity. This involves the reaction of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide with 2-amino-5-(trifluoromethyl)pyridine. The reaction mixture is typically stirred at room temperature or heated to ensure completion. The resulting product can then be purified by recrystallization.[1]
Antimicrobial Activity
This compound derivatives have shown notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated Pyridine Derivative (4a) | S. aureus (ATCC 25923) | 1.95 | [1] |
| B. subtilis (ATCC 6633) | 3.9 | [1] | |
| E. coli (ATCC 25922) | 7.81 | [1] | |
| P. aeruginosa (ATCC 27853) | 15.63 | [1] |
Experimental Protocols for Antimicrobial Testing
This method provides a preliminary qualitative assessment of antimicrobial activity.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline to match the 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound derivative.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.
This is a quantitative method to determine the MIC of a compound.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Workflow for antimicrobial activity screening.
Anticancer Activity
Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Fluorinated Pyridine Derivative (4a) | HepG2 (Human Liver Cancer) | 4.8 | [1] |
Experimental Protocol for Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.
Experimental workflow for the MTT assay.
Potential Signaling Pathways in Anticancer Activity
While the precise signaling pathways for many this compound derivatives are still under investigation, thiourea compounds, in general, are known to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and the modulation of key signaling pathways involved in cell survival and proliferation.
A potential apoptotic signaling pathway.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, and the 3-pyridyl moiety can contribute to the binding affinity and selectivity of these compounds.
Quantitative Enzyme Inhibition Data
The inhibitory potential of these compounds against specific enzymes is also determined by their IC50 values.
Data for specific this compound derivatives as enzyme inhibitors is an active area of research. The table below provides an example for a related thiourea derivative to illustrate the type of data generated.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [2] |
| Butyrylcholinesterase (BChE) | 60 | [2] |
Experimental Protocol for Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay varies depending on the target enzyme. A general workflow is as follows:
-
Reagent Preparation: Prepare a buffer solution, the substrate for the enzyme, and a solution of the enzyme.
-
Reaction Mixture: In a microplate well or cuvette, combine the buffer, the this compound derivative (inhibitor) at various concentrations, and the enzyme.
-
Pre-incubation: The mixture is often pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate.
-
Measurement: The rate of the enzymatic reaction is monitored over time. This is often done by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.
General workflow for an enzyme inhibition assay.
Conclusion
This compound derivatives have emerged as a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated antimicrobial and anticancer activities, coupled with their potential as enzyme inhibitors, warrant further investigation. The synthetic accessibility of these compounds allows for the creation of diverse libraries for structure-activity relationship (SAR) studies, which can lead to the identification of more potent and selective drug candidates. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics. Future work should focus on elucidating the precise mechanisms of action and signaling pathways involved in the biological activities of these compounds to facilitate their rational design and development.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
The Core Mechanism of 3-Pyridylthiourea in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. Among these, 3-Pyridylthiourea and its analogues are of significant interest due to their potential to combat drug-resistant bacterial strains. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound in bacteria, drawing from research on closely related thiourea compounds. It details the molecular targets, impacts on cellular processes, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on antibacterial efficacy are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.
Introduction to Thiourea Derivatives as Antibacterial Agents
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This core structure is amenable to a wide range of chemical modifications, allowing for the synthesis of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial potential of thioureas is particularly significant in the face of rising antimicrobial resistance. Research has demonstrated their efficacy against a variety of pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The pyridyl moiety in this compound can enhance the compound's biological activity through various interactions, including hydrogen bonding and coordination with metal ions, which may be crucial for its mechanism of action.
Proposed Mechanisms of Action of this compound in Bacteria
While the precise mechanism of action for this compound is still under comprehensive investigation, studies on analogous compounds provide strong indications of its potential cellular targets and effects. The antibacterial activity of thiourea derivatives is often multifaceted, potentially involving the inhibition of essential enzymes, disruption of cellular homeostasis, and interference with key metabolic pathways.
Inhibition of Essential Bacterial Enzymes
Several studies have pointed towards the inhibition of crucial bacterial enzymes as a primary mode of action for thiourea derivatives.
-
Fatty Acid Synthesis: A notable mechanism identified for the thiourea drug isoxyl (thiocarlide) in Mycobacterium tuberculosis is the inhibition of oleic acid synthesis. Isoxyl specifically targets the Δ9-stearoyl desaturase (DesA3), an enzyme essential for the production of oleic acid, a key component of bacterial cell membranes and a precursor to tuberculostearic acid. This inhibition disrupts membrane fluidity and integrity, ultimately leading to bacterial death. Given the structural similarities, it is plausible that this compound could exert its effect through a similar mechanism in susceptible bacteria.
-
DNA Gyrase and Topoisomerase IV: Certain thiourea derivatives have been shown to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and transcription. Their inhibition leads to the accumulation of DNA strand breaks and cell death. This mechanism is a well-established target for quinolone antibiotics, and the discovery of thiourea-based inhibitors opens a new avenue for targeting these essential enzymes.
-
Protein Biosynthesis: The inhibition of protein synthesis is a common mechanism for many clinically successful antibiotics. While direct evidence for this compound is limited, the general structural features of some bioactive small molecules suggest potential interactions with ribosomal components or essential protein synthesis factors.
Disruption of Cellular Homeostasis
Beyond specific enzyme inhibition, some thiourea derivatives have been observed to disrupt fundamental cellular processes.
-
NAD+/NADH Homeostasis: A specific thiourea derivative, designated as TD4, has demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The mechanism of action for TD4 involves the disruption of the intracellular NAD+/NADH ratio. This imbalance in the primary cellular redox couple has cascading effects on numerous metabolic pathways that are dependent on NAD+ or NADH as cofactors, leading to metabolic collapse and cell death.[1]
-
Cell Wall Integrity: In conjunction with disrupting NAD+/NADH homeostasis, TD4 was also observed to compromise the integrity of the MRSA cell wall.[1] This suggests a dual-action mechanism that enhances its bactericidal efficacy.
Interference with Cell Signaling
While less explored for thiourea compounds, interference with bacterial cell-to-cell communication, or quorum sensing, is a known antimicrobial strategy. Quorum sensing regulates virulence factor production and biofilm formation in many pathogenic bacteria. The ability of this compound to chelate metal ions could potentially interfere with metalloproteins that act as sensors or transducers in these signaling pathways. Further research is required to validate this hypothesis.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize representative MIC values for various thiourea derivatives against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenylthiourea (PTU) Analogs against Mycobacterium tuberculosis
| Compound | Intracellular IC₅₀ (µM) | Extracellular IC₅₀ (µM) | Selectivity Index (Macrophage IC₅₀ / Intracellular IC₅₀) |
| 1 | 0.4 | >10 | >25 |
| 2 | 0.3 | >10 | >33 |
| 5 | 0.8 | >10 | >12.5 |
| 19 | 15 | 64 | >6.7 |
| 22 | 0.51 | 11 | >196 |
| 27 | 0.35 | >200 | >571 |
Data extracted from a study on phenylthiourea analogs against M. tuberculosis.[2] The IC₅₀ (50% inhibitory concentration) for intracellular bacteria is often lower than for extracellular bacteria, indicating a potent effect within the host cell environment.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivative TD4 against various bacterial strains
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 2 |
| MRSA (USA 300) | 2 |
| MRSA (ATCC 43300) | 8 |
| VISA (Mu50) | 4 |
| MRSE (clinical isolate) | 8 |
| E. faecalis (ATCC 29212) | 4 |
| VRE (clinical isolate) | 8-16 |
| Gram-negative bacteria | >256 |
Data for a specific thiourea derivative, TD4, showing potent activity against Gram-positive bacteria, including resistant strains.[1]
Experimental Protocols
The investigation of the antibacterial mechanism of this compound involves a series of standardized and specialized assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compound: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibition Assays
To investigate the effect of this compound on specific bacterial enzymes (e.g., DesA3, DNA gyrase), in vitro enzyme activity assays are performed.
-
Enzyme Purification: The target enzyme is purified from the bacterium or produced recombinantly.
-
Assay Reaction: The purified enzyme is incubated with its substrate in the presence and absence of varying concentrations of this compound.
-
Activity Measurement: The enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product using techniques such as spectrophotometry, fluorometry, or chromatography.
-
Determination of IC₅₀: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
NAD+/NADH Ratio Determination
To assess the impact on cellular redox state, commercially available NAD/NADH assay kits are utilized.
-
Bacterial Cell Lysis: Bacterial cells treated with this compound are lysed to release intracellular contents.
-
NAD+ and NADH Measurement: The concentrations of NAD+ and NADH in the cell lysates are determined using a colorimetric or fluorometric assay based on an enzyme cycling reaction.
-
Ratio Calculation: The NAD+/NADH ratio is calculated and compared to that of untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of action for this compound in bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound and its derivatives represent a valuable scaffold for the development of novel antibacterial agents. The available evidence suggests that their mechanism of action is likely multifactorial, involving the inhibition of essential enzymes and the disruption of critical cellular processes. This polypharmacological profile may be advantageous in overcoming bacterial resistance mechanisms that often arise from mutations in a single target.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to precisely identify the molecular targets of this compound in various bacterial species.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound analogs to optimize antibacterial potency and selectivity.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of bacterial infection to assess their therapeutic potential and safety profiles.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and elucidating the underlying mechanisms.
A deeper understanding of the mechanism of action of this compound will be instrumental in guiding the development of next-generation antibiotics to address the pressing global challenge of antimicrobial resistance.
References
Unveiling the Anticancer Potential of Substituted 3-Pyridylthioureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 3-pyridylthioureas are emerging as a promising class of compounds in the landscape of anticancer drug discovery. Their unique structural features, combining the hydrogen-bonding capabilities of the thiourea moiety with the versatile chemical nature of the pyridine ring, offer a fertile ground for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of these molecules, focusing on their cytotoxic effects, underlying mechanisms of action, and the crucial structure-activity relationships that govern their efficacy.
Quantitative Analysis of Cytotoxic Activity
The anticancer potential of substituted 3-pyridylthioureas has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro assays. The following tables summarize the available quantitative data, offering a comparative look at the cytotoxic profiles of different derivatives.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-dichloro | SW620 (Colon) | 1.5 ± 0.28 | [1] |
| 1 | 3,4-dichloro | K-562 (Leukemia) | 2.9 ± 0.55 | [1] |
| 1 | 3,4-dichloro | PC3 (Prostate) | 8.9 ± 1.20 | [1] |
| 2 | 4-CF3 | SW620 (Colon) | 1.9 ± 0.35 | [1] |
| 2 | 4-CF3 | K-562 (Leukemia) | 2.5 ± 0.45 | [1] |
| 2 | 4-CF3 | PC3 (Prostate) | 7.5 ± 1.10 | [1] |
| 3 | 3-chloro-4-fluoro | SW620 (Colon) | 9.4 ± 1.85 | [1] |
| 4a | Fluorinated | HepG2 (Liver) | 4.8 | [2] |
Table 1: Cytotoxicity of Selected Phenyl-Substituted 3-Pyridylthiourea Analogs. [1][2]
Note: The table presents a selection of data from available literature. The numbering of compounds is for illustrative purposes within this guide.
Mechanisms of Anticancer Action
The anticancer effects of substituted 3-pyridylthioureas are attributed to their ability to interfere with critical cellular processes, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in tumor growth and proliferation.
Induction of Apoptosis
A significant mechanism of action for these compounds is the induction of apoptosis in cancer cells. This is often characterized by the externalization of phosphatidylserine on the cell membrane and the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that treatment with certain this compound derivatives leads to a substantial increase in the population of apoptotic cells.[1]
Inhibition of Key Kinases
Several thiourea derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which are crucial for signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.[2] Two key kinases implicated in cancer progression and often targeted by thiourea-based compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt tumor angiogenesis and block cancer cell growth.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anticancer properties of substituted 3-pyridylthioureas.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[4][5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.[9][10][11][12][13]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the substituted this compound derivative to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or antibody-based detection of the phosphopeptide.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.
EGFR Kinase Assay
This assay is designed to measure the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR) tyrosine kinase.[14][15][16][17][18]
Principle: Similar to the VEGFR-2 assay, this method measures the inhibition of ATP-dependent phosphorylation of a specific substrate by the EGFR enzyme.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a microplate, combine the EGFR enzyme, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature or 30°C.
-
Signal Detection: Terminate the reaction and quantify the kinase activity. Luminescence-based methods (e.g., ADP-Glo™) that measure the amount of ADP produced are commonly used.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To better understand the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Workflow for the in vitro evaluation of substituted 3-pyridylthioureas.
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 3-pyridylthioureas.
Conclusion and Future Directions
Substituted 3-pyridylthioureas represent a valuable scaffold for the development of novel anticancer agents. The available data highlight their potent cytotoxic effects against various cancer cell lines, which are mediated through the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The structure-activity relationship studies, although still in their early stages for this specific subclass, suggest that the nature and position of substituents on the phenyl ring play a critical role in determining their anticancer potency.
Future research should focus on the synthesis and biological evaluation of a broader range of substituted 3-pyridylthioureas to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Furthermore, elucidating the precise molecular targets and the intricate details of their interactions will be instrumental in the rational design of next-generation this compound-based anticancer drugs with enhanced efficacy and selectivity.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. static.igem.org [static.igem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. rsc.org [rsc.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
3-Pyridylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylthiourea, a readily accessible bifunctional molecule, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of the nucleophilic sulfur and nitrogen atoms within the thiourea moiety, coupled with the electronic properties of the pyridine ring, makes it an ideal starting material for constructing various five- and six-membered heterocycles. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on the preparation of thiazoles, thiadiazoles, and triazoles. Detailed experimental protocols, quantitative data on the biological activities of the resulting compounds, and visual representations of synthetic workflows are presented to facilitate further research and application in medicinal chemistry and drug development. The heterocyclic derivatives of this compound have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and potential modulation of specific signaling pathways.[1][2][3]
Synthesis of Heterocyclic Scaffolds from this compound
The strategic placement of reactive functional groups in this compound allows for its participation in a variety of cyclization reactions to form stable heterocyclic systems. The most prominent applications include the synthesis of thiazoles, thiadiazoles, and triazoles.
Thiazole Synthesis via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring.[4][5] This reaction involves the condensation of a thiourea with an α-halocarbonyl compound. In the context of this compound, this reaction provides a direct route to 2-(pyridin-3-ylamino)thiazoles, a scaffold of significant interest in medicinal chemistry.
The reaction commences with the nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing the appropriate α-halocarbonyl starting material.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-(pyridin-3-ylamino)thiazole derivatives.
Thiadiazole and Triazole Synthesis
This compound can also serve as a building block for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives, which can be prepared from this compound.[6][7] For instance, reaction with acyl halides followed by cyclodehydration can yield the corresponding 1,3,4-thiadiazole.
The synthesis of 1,2,4-triazoles from thiourea derivatives typically involves reaction with hydrazines or their derivatives, followed by cyclization.[8] These reactions expand the synthetic utility of this compound to a wider range of heterocyclic systems.
Quantitative Data on Biological Activity
Heterocyclic compounds derived from this compound have been investigated for their biological activities, particularly their antimicrobial and antifungal properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of thiourea-derived compounds against various pathogens. While specific data for this compound derivatives is often embedded within broader studies, the data presented provides a strong indication of the potential of this class of compounds.
Table 1: Antifungal Activity of Thiourea Derivatives
| Compound Class | Fungal Strain | MIC (mg/mL) | Reference |
| Substituted Thioureas | Candida auris | 0.0781 - 5 | [9] |
| Heterocyclic Organoboron Compounds | Trichophyton mentagrophytes | 0.0125 - 0.1 | [10] |
| Heterocyclic Organoboron Compounds | Microsporum canis | 0.00312 - 0.025 | [10] |
| Heteroaryl Thiazole Derivatives | Various Fungi | 0.06 - 0.47 | [3] |
| Diaminothiourea Derivatives | Fusarium graminearum | 0.022 - 0.026 | [11] |
Table 2: Antibacterial Activity of Thiourea Derivatives
| Compound Class | Bacterial Strain | MIC (µg/cm³) | Reference |
| Thiourea-Ni/Cu Complexes | Gram-positive bacteria | 50 - 400 | [1][2] |
| Thiourea-Ni/Cu Complexes | Gram-negative bacteria | 50 - 400 | [1][2] |
| Heteroaryl Thiazole Derivatives | Various Bacteria | 170 - >3750 | [3] |
| Uracil-Thiourea Derivatives | Aspergillus niger | 7.5 ± 2.11 | [12] |
Experimental Protocols
General Protocol for the Synthesis of 2-(Pyridin-3-ylamino)thiazole Derivatives
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[4][13]
Materials:
-
This compound
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted α-bromoacetophenone (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(pyridin-3-ylamino)thiazole derivative.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway Modulation
While the direct modulation of specific signaling pathways by this compound itself is not extensively documented, its heterocyclic derivatives, particularly those containing the thiazole scaffold, have been implicated in various biological processes. For instance, certain substituted thiazoles have been investigated for their role as inhibitors of enzymes involved in cell signaling cascades, such as protein kinases. The diagram below illustrates a generalized signaling pathway that could potentially be targeted by thiazole derivatives synthesized from this compound.
Illustrative Signaling Pathway Potentially Targeted by Thiazole Derivatives
Caption: A generalized kinase signaling pathway potentially inhibited by thiazole derivatives.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its application in the straightforward and efficient Hantzsch synthesis of 2-(pyridin-3-ylamino)thiazoles, along with its potential for constructing thiadiazole and triazole rings, underscores its importance in synthetic and medicinal chemistry. The biological activities exhibited by the resulting heterocyclic scaffolds, particularly their antimicrobial and antifungal properties, highlight the potential for the development of novel therapeutic agents. This guide provides a solid foundation of synthetic protocols and biological data to encourage and facilitate further exploration of this compound and its derivatives in the pursuit of new and effective pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antifungal Activity, and Establishment of 3D-QSAR Model of Heterocyclic Substituted Diaminothiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Spectroscopic analysis of 3-Pyridylthiourea (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Pyridylthiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below. This information is a compilation of data from various sources and predictive models based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | d | 1H | Pyridine H-2 |
| ~8.3 - 8.5 | d | 1H | Pyridine H-6 |
| ~7.8 - 8.0 | m | 1H | Pyridine H-4 |
| ~7.3 - 7.5 | m | 1H | Pyridine H-5 |
| ~9.5 (broad) | s | 1H | NH (attached to pyridine) |
| ~7.5 (broad) | s | 2H | NH₂ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at δ 0.00 ppm. The solvent can influence the exact positions of the signals, especially for the NH and NH₂ protons.
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C=S (Thiourea) |
| ~145 - 150 | Pyridine C-2, C-6 |
| ~135 - 140 | Pyridine C-4 |
| ~123 - 128 | Pyridine C-5 |
| ~130 - 135 | Pyridine C-3 |
Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching (NH and NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretching (Aromatic) |
| 1600 - 1550 | Medium-Strong | C=N Stretching (Pyridine ring) |
| 1550 - 1450 | Medium-Strong | N-H Bending |
| 1350 - 1250 | Strong | C=S Stretching |
| 800 - 700 | Strong | C-H Bending (Aromatic out-of-plane) |
Note: The spectrum is typically acquired using a KBr pellet or as a neat solid with an ATR accessory.
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 153 | High | [M]⁺ (Molecular Ion) |
| 93 | Medium | [M - CSNH₂]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |
| 60 | Medium | [CSNH₂]⁺ |
Note: The molecular weight of this compound is 153.21 g/mol [1]. The fragmentation pattern is predicted based on the stability of the resulting fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Follow the same procedure as for ¹H NMR for locking and shimming.
-
Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak or TMS.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Crystal Structure of 3-Pyridylthiourea and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3-Pyridylthiourea and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the crystallographic parameters of key analogs, outlines experimental protocols for their synthesis and crystallization, and visualizes essential experimental workflows.
Introduction
Thiourea derivatives containing a pyridine ring are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The spatial arrangement of atoms within their crystal structures plays a crucial role in determining their physicochemical properties and biological interactions. Understanding the three-dimensional architecture of this compound and its analogs is therefore fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials. This guide focuses on the crystallographic data and synthetic methodologies for this compound and its key derivatives, providing a foundation for further research and development.
Crystal Structure Data
A notable analog, N-ethoxycarbonyl-N′-(3-pyridyl)thiourea , has been crystallized and its structure determined by X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2(1)/c. The lattice parameters for this analog are summarized in Table 1. In the crystal structure, the thiourea molecule forms a supramolecular assembly through hydrogen bonding.[1]
Another closely related analog, N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea , has also been synthesized and structurally characterized. Its molecular formula is C₁₃H₁₀N₄O₃S. The crystal structure reveals the presence of a strong intramolecular hydrogen bond (N2-H2···O1). Furthermore, intermolecular N1-H1···N4 hydrogen bonds link neighboring molecules, forming an infinite zigzag chain supramolecular structure.[2]
Table 1: Crystallographic Data for this compound Analogs
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| N-ethoxycarbonyl-N′-(3-pyridyl)thiourea | Monoclinic | P2(1)/c | 10.333(6) | 7.118(4) | 15.160(8) | 90.00 | 98.517(8) | 90.00 | 4 |
Experimental Protocols
The synthesis of this compound and its analogs generally involves the reaction of a pyridyl-containing amine with an appropriate isothiocyanate or a precursor that generates an isothiocyanate in situ. The crystallization of the final products is typically achieved by slow evaporation from a suitable solvent or by recrystallization.
General Synthesis of N-Aroyl-N'-(3-pyridyl)thioureas
A common route for the synthesis of N-aroyl-N'-(3-pyridyl)thioureas involves a one-pot reaction.
Workflow for the Synthesis of N-Aroyl-N'-(3-pyridyl)thioureas
Detailed Protocol:
-
Formation of Aroyl Isothiocyanate: To a solution of potassium thiocyanate (KSCN) in dry acetone, the corresponding aroyl chloride is added dropwise with stirring. The mixture is then refluxed to facilitate the in situ formation of the aroyl isothiocyanate.
-
Reaction with 3-Aminopyridine: A solution of 3-aminopyridine in dry acetone is added to the reaction mixture containing the in situ generated aroyl isothiocyanate.
-
Reaction and Work-up: The resulting mixture is refluxed for several hours. After completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure N-aroyl-N'-(3-pyridyl)thiourea derivative.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent.
Workflow for Crystallization
Detailed Protocol:
-
Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. Common solvents for crystallization of thiourea derivatives include ethanol, acetone, and dimethylformamide (DMF).
-
Dissolution: The purified compound is dissolved in a minimal amount of the selected solvent, with gentle heating if necessary, to obtain a clear, saturated or near-saturated solution.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystal Growth: The filtrate is allowed to cool slowly to room temperature, and then the solvent is allowed to evaporate slowly and undisturbed over a period of several days to a week. This slow evaporation process facilitates the growth of well-defined single crystals.
Conclusion
This technical guide has summarized the available crystallographic data for analogs of this compound and provided detailed experimental protocols for their synthesis and crystallization. The presented data and workflows offer a solid foundation for researchers working on the design and synthesis of novel pyridylthiourea derivatives for various applications, particularly in the field of drug discovery. Further crystallographic studies on this compound itself and a wider range of its analogs are encouraged to expand the structural database and enhance the understanding of structure-property relationships in this important class of compounds.
References
The Evolving Landscape of 3-Pyridylthiourea Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the pyridine ring, a ubiquitous feature in numerous natural products and synthetic drugs, has consistently proven to be a privileged structure. When coupled with the versatile thiourea moiety, it gives rise to a class of compounds known as pyridylthioureas, which have demonstrated a remarkable breadth of biological activities. This technical guide focuses specifically on the structure-activity relationships (SAR) of 3-pyridylthiourea derivatives, a subclass that has garnered significant attention for its potential in oncology, infectious diseases, and enzyme inhibition. Through a comprehensive analysis of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks, this document aims to provide a thorough understanding of the core principles guiding the design and development of next-generation this compound-based therapeutics.
Synthetic Strategies: Crafting the this compound Scaffold
The general synthesis of N-substituted-N'-(3-pyridyl)thioureas is a relatively straightforward process, typically involving the reaction of 3-aminoisothiocyanate with a diverse range of primary or secondary amines. The isothiocyanate intermediate can be generated in situ from 3-aminopyridine using reagents such as thiophosgene or by the reaction of the corresponding amine with carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The subsequent addition of an amine nucleophile to the electrophilic carbon atom of the isothiocyanate yields the desired thiourea derivative. The versatility of this synthetic route allows for the introduction of a wide array of substituents on the second nitrogen atom, enabling a systematic exploration of the structure-activity landscape.
Figure 1: General synthetic workflow for this compound derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
One of the most promising therapeutic avenues for this compound derivatives is in the field of oncology. A significant body of research has highlighted their potent inhibitory activity against various cancer cell lines and key oncogenic kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of VEGFR-2: A Crucial Anti-Angiogenic Strategy
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several this compound derivatives have emerged as potent VEGFR-2 inhibitors.
The SAR studies in this area have revealed several key insights:
-
The Pyridine Moiety: The 3-pyridyl group is often crucial for activity, likely participating in hydrogen bonding interactions with the hinge region of the kinase domain.
-
The Thiourea Linker: The thiourea group acts as a rigid linker and a hydrogen bond donor-acceptor unit, contributing to the binding affinity.
-
The N'-Substituent: The nature of the substituent on the second nitrogen atom (N') is a critical determinant of potency and selectivity. Aromatic and heteroaromatic rings are common, and their substitution pattern significantly influences activity. Electron-withdrawing groups on the N'-aryl ring are often favored.
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Table 1: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | N'-Substituent | IC50 (µM) | Reference |
| 1a | Phenyl | 0.85 | [Hypothetical Data] |
| 1b | 4-Chlorophenyl | 0.23 | [Hypothetical Data] |
| 1c | 4-Methoxyphenyl | 1.52 | [Hypothetical Data] |
| 1d | 4-Nitrophenyl | 0.11 | [Hypothetical Data] |
| 1e | 2,4-Dichlorophenyl | 0.08 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of the required data presentation. Actual data would be cited from peer-reviewed literature.
Cytotoxic Activity Against Cancer Cell Lines
Beyond targeting specific kinases, this compound derivatives have demonstrated broad-spectrum cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifactorial, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of other crucial cellular processes.
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | N'-Substituent | Cell Line | IC50 (µM) | Reference |
| 2a | Naphthyl | MCF-7 (Breast) | 5.2 | [Hypothetical Data] |
| 2b | 4-Fluorobenzyl | HCT-116 (Colon) | 8.9 | [Hypothetical Data] |
| 2c | 3,4-Dimethoxyphenyl | A549 (Lung) | 12.5 | [Hypothetical Data] |
| 2d | 4-(Trifluoromethyl)phenyl | HeLa (Cervical) | 3.7 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.
The SAR for antimicrobial activity often differs from that for anticancer activity. Key observations include:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N'-substituent, plays a critical role in its ability to penetrate the microbial cell wall.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the N'-aryl ring can modulate the antimicrobial potency.
-
Steric Factors: The size and shape of the N'-substituent can influence the interaction with microbial targets.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | N'-Substituent | Organism | MIC (µg/mL) | Reference |
| 3a | Ethyl | Staphylococcus aureus | 16 | [Hypothetical Data] |
| 3b | Benzyl | Escherichia coli | 32 | [Hypothetical Data] |
| 3c | 4-Bromophenyl | Candida albicans | 8 | [Hypothetical Data] |
| 3d | 2-Thienyl | Bacillus subtilis | 16 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Enzyme Inhibition: Modulating Biological Processes
Beyond their applications in oncology and infectious diseases, this compound derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase and carbonic anhydrase.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain this compound derivatives have demonstrated potent α-glucosidase inhibitory activity.
Table 4: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound ID | N'-Substituent | IC50 (µM) | Reference |
| 4a | Phenyl | 25.4 | [Hypothetical Data] |
| 4b | 4-Methylphenyl | 18.2 | [Hypothetical Data] |
| 4c | 4-Hydroxyphenyl | 12.8 | [Hypothetical Data] |
| 4d | 3,5-Dinitrophenyl | 45.1 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the biological data, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.
General Procedure for the Synthesis of N-Aryl-N'-(3-pyridyl)thioureas
To a solution of 3-aminopyridine (1 mmol) in a suitable solvent such as acetonitrile or tetrahydrofuran (10 mL), an equimolar amount of the corresponding aryl isothiocyanate (1 mmol) is added. The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to afford the pure N-aryl-N'-(3-pyridyl)thiourea derivative. The structure of the synthesized compound is then confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the this compound derivatives against VEGFR-2 is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescent signal.
Procedure:
-
A reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer is prepared.
-
The test compounds, dissolved in DMSO, are added to the wells of a 96-well plate at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
After incubation, a kinase detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal.
-
The luminescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
In Silico Exploration of 3-Pyridylthiourea: A Technical Guide to its Targets and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico studies conducted on 3-Pyridylthiourea and its derivatives, compounds of significant interest in medicinal chemistry. We delve into the computational methodologies employed to elucidate their potential therapeutic targets, focusing on anti-tuberculosis and anti-inflammatory applications. This document outlines detailed experimental protocols for key in silico techniques, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows. The primary identified targets for this compound and its analogs include the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, DNA gyrase, and cyclooxygenase-2 (COX-2). Through molecular docking, molecular dynamics simulations, and virtual screening, researchers have begun to unravel the binding modes and inhibitory potential of these compounds. This guide serves as a comprehensive resource for professionals engaged in the computational assessment and development of novel therapeutic agents based on the this compound scaffold.
Introduction to this compound
Thiourea and its derivatives have long been recognized for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. The incorporation of a pyridyl moiety into the thiourea scaffold, as in this compound, has been a strategic approach to enhance biological activity and modulate pharmacokinetic properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction in ligand-receptor binding. In silico studies have become indispensable in the early stages of drug discovery to predict the biological targets of such compounds, understand their mechanism of action at a molecular level, and optimize their structure for improved efficacy and safety.
Potential Biological Targets of this compound Derivatives
In silico studies have implicated several key proteins as potential targets for this compound and its analogs. These targets are primarily associated with infectious diseases and inflammatory conditions.
Anti-Tuberculosis Targets
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[1][2][3][4]
-
DNA Gyrase: A type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. Its inhibition leads to the cessation of these critical cellular processes.
Anti-Inflammatory Targets
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[5][6] Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5][6]
Quantitative Data from In Silico Studies
The following tables summarize the quantitative data obtained from various in silico studies on thiourea derivatives, including binding energies and inhibitory concentrations. It is important to note that much of the detailed research has been conducted on a variety of thiourea derivatives, and data specifically for the this compound parent compound is limited. The presented data is representative of the potential of this class of compounds.
Table 1: Molecular Docking Scores of Thiourea Derivatives against Anti-Tuberculosis Targets
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Benzenesulfonamide-thiourea | InhA | 5JFO | MOE | -10.44 to -11.64 | Met98 | [7] |
| Pyrrolyl-thiadiazole | InhA | Not Specified | Surflex-Dock | Not Specified | Hydrophobic pocket | [8] |
| Thiourea Derivatives | DNA Gyrase | Not Specified | Not Specified | -10.77 (E. coli) | Asp46, Asp73, Arg76 | [9] |
Table 2: Molecular Docking Scores of Thiourea and Pyridine Derivatives against Anti-Inflammatory Targets
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine-5-carbonitriles | COX-2 | Not Specified | Not Specified | -3.76 to -6.13 | Leu352, His90, Arg513, Arg120 | [10] |
| Pyridazine Derivatives | COX-2 | Not Specified | Not Specified | IC50: 0.18 µM | His90 | [11] |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-2 | Not Specified | GOLD | Not Specified | Not Specified | [12] |
Experimental Protocols for In Silico Studies
This section provides detailed, representative methodologies for the key in silico experiments discussed. These protocols are generalized from studies on thiourea derivatives and should be adapted and validated for specific research on this compound.
Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the active site of a target protein.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is drawn using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
The structure is imported into a molecular modeling software (e.g., MOE, AutoDock Tools, Maestro).
-
Hydrogens are added, and the structure is energy minimized using a suitable force field (e.g., MMFF94x).
-
Partial charges are calculated (e.g., Gasteiger charges).
-
The final structure is saved in a suitable format (e.g., .mol2, .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (e.g., InhA - 5JFO, COX-2 - 3LN1).
-
The protein structure is prepared by removing water molecules and co-crystallized ligands.
-
Missing atoms and residues are added and corrected.
-
Hydrogens are added, and the protein is energy minimized to relieve steric clashes.
-
For AutoDock, polar hydrogens and Gasteiger charges are added.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid should be sufficient to encompass the entire binding pocket.
-
The grid parameter file is generated, which contains information about the atom types in the protein and is used by the docking algorithm to calculate interaction energies.
-
-
Docking Simulation:
-
The prepared ligand file and the grid parameter files are used as input for the docking program (e.g., AutoDock Vina, Glide).
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore different conformations and orientations of the ligand within the active site.
-
The program generates a set of docked poses, each with a corresponding binding energy score.
-
-
Analysis of Results:
-
The docked poses are visualized and analyzed to identify the most favorable binding mode.
-
The binding energy of the best pose is recorded.
-
Intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are identified and their distances measured.
-
Molecular Dynamics (MD) Simulation
Objective: To study the dynamic behavior and stability of the this compound-protein complex over time.
Protocol:
-
System Preparation:
-
The best-docked pose of the this compound-protein complex from the molecular docking study is used as the starting structure.
-
A simulation box (e.g., cubic, dodecahedron) is created around the complex, ensuring a minimum distance between the complex and the box edges.
-
The box is solvated with a chosen water model (e.g., TIP3P, SPC/E).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological ionic strength.
-
-
Force Field and Topology:
-
A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen for the protein.
-
Topology and parameter files for this compound are generated using a server or software (e.g., CGenFF, Antechamber). These files describe the bonded and non-bonded interactions of the ligand.
-
The protein and ligand topologies are combined.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove steric clashes and bad contacts, typically using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system. The position restraints are gradually released.
-
-
Production Run:
-
A long MD simulation (e.g., 50-100 ns or more) is run without any restraints. The trajectory of the system (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Various analyses are performed on the trajectory, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to study the persistence of hydrogen bonds between the ligand and protein.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.
-
-
Virtual Screening
Objective: To identify potential hit compounds from a large chemical library that are predicted to bind to a specific target.
Protocol:
-
Library Preparation:
-
A large library of chemical compounds (e.g., ZINC database, commercial libraries) is obtained in a suitable format (e.g., SDF, SMILES).
-
The library is prepared by generating 3D coordinates, adding hydrogens, assigning protonation states, and creating different tautomers and stereoisomers for each compound.
-
-
Target Preparation:
-
The target protein is prepared as described in the molecular docking protocol.
-
-
Screening:
-
Structure-based virtual screening (SBVS): The prepared library is docked into the active site of the target protein using a high-throughput docking program. The compounds are ranked based on their docking scores.
-
Ligand-based virtual screening (LBVS): If known active ligands exist, a pharmacophore model is generated based on their common chemical features. The library is then screened to identify compounds that match the pharmacophore model.
-
-
Hit Selection and Filtering:
-
The top-ranking compounds from the screening are selected.
-
These hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove compounds with unfavorable pharmacokinetic profiles.
-
The final set of promising hits is visually inspected and selected for further experimental validation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical in silico workflow.
Mycolic Acid Biosynthesis Pathway
Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Prostaglandin Synthesis Pathway
Caption: The COX-2 mediated Prostaglandin Synthesis Pathway.
Virtual Screening Workflow
Caption: A typical workflow for virtual screening in drug discovery.
Conclusion
In silico studies have proven to be a powerful and cost-effective approach for investigating the therapeutic potential of this compound and its derivatives. Computational methods such as molecular docking, molecular dynamics simulations, and virtual screening have identified InhA, DNA gyrase, and COX-2 as promising targets. While the available quantitative data and detailed experimental protocols are more abundant for the broader class of thiourea derivatives, the insights gained provide a strong foundation for future research focused specifically on this compound. The methodologies and pathways detailed in this guide offer a framework for researchers to design and execute their own in silico investigations, ultimately accelerating the discovery and development of novel drugs based on this versatile chemical scaffold. Further experimental validation is crucial to confirm the in silico predictions and to translate these computational findings into tangible therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchworks.creighton.edu]
- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Pyridylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its applications in oncology, neurodegenerative diseases, and infectious diseases. We delve into the molecular mechanisms of action, summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and present visual representations of the relevant signaling pathways.
Introduction
The thiourea moiety (-NHC(=S)NH-) is a critical pharmacophore known for its ability to engage in hydrogen bonding and coordinate with metal ions, making it a valuable component in the design of bioactive molecules. The incorporation of a pyridine ring, specifically the 3-pyridyl isomer, imparts distinct electronic and steric properties that influence the compound's pharmacokinetic and pharmacodynamic profile. This guide explores the diverse therapeutic avenues of this compound and its analogs, highlighting their interactions with various biological targets.
Anticancer Activity
Thiourea derivatives, including those with a pyridyl group, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways that are dysregulated in cancer.
Induction of Apoptosis
Several studies have shown that pyridylthiourea derivatives can induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Inhibition of Key Signaling Pathways
-
HER-2 Signaling: The Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in a subset of breast cancers and is associated with aggressive disease. Some thiourea derivatives have been shown to target the HER-2 signaling pathway, leading to the inhibition of downstream pro-survival signals.
-
Bcr-Abl Signaling: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Pyridyl-containing compounds have been investigated as inhibitors of Bcr-Abl, offering a potential therapeutic strategy for CML.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various pyridylthiourea derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1.47 | |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 | |
| Pyridin-3-yl pyrimidine derivative A2 | K562 (Leukemia) | Not specified as potent | |
| Pyridin-3-yl pyrimidine derivative A8 | K562 (Leukemia) | Not specified as potent | |
| Pyridin-3-yl pyrimidine derivative A9 | K562 (Leukemia) | Not specified as potent | |
| Diarylthiourea 4 | MCF-7 (Breast) | 338.33 | |
| 1,3-disubstituted thiourea 2 | SW620 (Colon) | 1.5 - 8.9 | |
| 1,3-disubstituted thiourea 8 | SW620 (Colon) | 1.5 - 8.9 |
Neuroprotective Effects
Emerging evidence suggests that this compound derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.
Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
A key mechanism underlying the neuroprotective effects of these compounds is the inhibition of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death pathways and is implicated in neuronal loss in neurodegenerative conditions. By preventing mPTP opening, these compounds can preserve mitochondrial function and protect neurons from apoptosis.[1][2][3][4]
Quantitative Data: Neuroprotection
The neuroprotective effects of certain pyridylthiourea derivatives have been quantified by their ability to prevent β-amyloid (Aβ)-induced neurotoxicity.
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| Pyridylthiourea derivative 9w | Aβ-induced neurotoxicity | Neuroprotection | 69.3% | |
| Pyridylthiourea derivative 9r | Aβ-induced neurotoxicity | Neuroprotection | 51.8% | |
| Pyridylthiourea derivative 9k | Aβ-induced neurotoxicity | Neuroprotection | 48.2% |
Antimicrobial and Antiviral Activity
This compound and its analogs have also been investigated for their efficacy against various pathogens.
Anti-tubercular Activity
A significant target for the anti-tubercular activity of thiourea compounds is the enzyme DesA3, a stearoyl-CoA desaturase involved in the biosynthesis of oleic acid, an essential component of the mycobacterial cell membrane.[5][6][7][8] Inhibition of DesA3 disrupts the integrity of the cell wall, leading to bacterial death.
Antiviral Activity
Complexes of pyridylthiourea with metal ions have shown enhanced inhibitory effects on the replication of plant viruses, such as the Potato Virus X.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative 2 | E. faecalis | 40 - 50 | |
| Thiourea derivative 2 | P. aeruginosa | 40 - 50 | |
| Thiourea derivative 2 | S. typhi | 40 - 50 | |
| Thiourea derivative 2 | K. pneumoniae | 40 - 50 | |
| Isoxyl (a thiourea drug) | M. tuberculosis | Complete inhibition at 3 |
Enzyme Inhibition
The thiourea scaffold is a known inhibitor of various enzymes, which contributes to its diverse pharmacological effects.
Target Enzymes
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibition is relevant for conditions related to hyperpigmentation.
-
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes.
Quantitative Data: Enzyme Inhibition
The inhibitory activity against various enzymes is quantified by IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Phenylthiourea (PTU) | Phenoloxidase | 0.21 | |
| Thiourea derivatives | Tyrosinase | Good inhibition | |
| Thiourea derivatives | Cholinesterase | Good inhibition | |
| Thiourea derivatives | α-Amylase | Good inhibition | |
| Thiourea derivatives | α-Glucosidase | Good inhibition |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10][11][12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
JC-1 Assay for Mitochondrial Membrane Potential
This assay is used to assess the effect of compounds on the mitochondrial membrane potential (ΔΨm), a key indicator of apoptosis.
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[13][14][15][16]
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time. Include a positive control (e.g., CCCP) that induces mitochondrial depolarization.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 in culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~510 nm, emission ~527 nm) fluorescence using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as HER-2 or components of the Bcr-Abl signaling pathway.[17][18][19][20]
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HER-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
Apoptosis Signaling Pathway
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of mitochondria and caspases. This compound derivatives can induce apoptosis by triggering the intrinsic pathway.
HER-2 Signaling Pathway
This diagram shows the activation of the HER-2 receptor and its downstream signaling cascades, the PI3K/Akt and MAPK pathways, which are often targeted by anticancer therapies.[21][22][23][24][25]
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo inactivation of the mycobacterial integral membrane stearoyl coenzyme A desaturase DesA3 by a C-terminus-specific degradation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. algentbio.com [algentbio.com]
- 20. cusabio.com [cusabio.com]
- 21. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Ascendant Role of Pyridylthiourea Compounds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of the pyridine ring and the thiourea moiety has given rise to a class of compounds with remarkable and diverse biological activities. Pyridylthiourea derivatives are demonstrating significant potential across a spectrum of therapeutic areas, including oncology, virology, and enzyme inhibition. Their structural versatility, coupled with their capacity for hydrogen bonding, allows for nuanced molecular interactions with various biological targets. This technical guide provides an in-depth review of the biological applications of pyridylthiourea compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to empower researchers in the field of drug discovery.
Anticancer Applications: Targeting Proliferation and Angiogenesis
Pyridylthiourea compounds have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a range of cancer cell lines. A primary mechanism of their antitumor action involves the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Quantitative Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyridylthiourea and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.
Table 1: Anticancer Activity of Pyridyl-Urea/Thiourea Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference Drug (IC50 µM) |
| 8e | MCF-7 | 0.22 | 0.11 | Doxorubicin (1.93), Sorafenib (4.50) |
| 8n | MCF-7 | 1.88 | 0.80 | Doxorubicin (1.93) |
| Compound 7 | MCF-7 | 3.16 | - | SHetA2 (comparable) |
| Compound 7 | T-47D | 2.53 | - | SHetA2 (comparable) |
| Compound 7 | MDA-MB-453 | 4.77 | - | SHetA2 (comparable) |
| Diarylthiourea 4 | MCF-7 | 338.33 ± 1.52 | - | - |
Table 2: Anticancer Activity of Pyridylthiourea Derivatives against Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| Fluorinated pyridine derivative 4a | HepG2 (Liver) | 4.8 | 5-Fluorouracil (4.9), Cisplatin (18.8) |
| Compound 7 | LNCaP (Prostate) | 3.54 | SHetA2 (comparable) |
| 3-chloro-4-fluorophenylthiourea (1) | SW620 (Colon) | 9.4 ± 1.85 | - |
| Compounds 1–5, 8, 9 | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | Cisplatin (less effective) |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Materials:
-
Pyridylthiourea compound of interest
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridylthiourea compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Enzyme Inhibition: A Promising Avenue
Pyridylthiourea derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in disease progression, including VEGFR-2 and carbonic anhydrases.
Quantitative Enzyme Inhibition Data
Table 3: Inhibition of VEGFR-2 and Carbonic Anhydrases by Pyridylthiourea and Related Compounds
| Compound | Enzyme Target | IC50 / Ki |
| 8b | VEGFR-2 | IC50 = 5.0 ± 1.91 µM |
| 8e | VEGFR-2 | IC50 = 3.93 ± 0.73 µM |
| 11d | VEGFR-2 | Sub-nanomolar IC50 |
| Pyrazolo[4,3-c]pyridine Sulfonamides (1a-k) | hCA I | Ki = 58.8 - 8010 nM |
Key Experimental Protocol: VEGFR-2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Pyridylthiourea compound of interest
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Key Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase (CA), where the enzyme catalyzes the hydrolysis of a chromogenic substrate.
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Pyridylthiourea compound of interest
-
Spectrophotometer
Procedure:
-
Assay Preparation: Add buffer, purified hCA enzyme, and the test compound at various concentrations to a cuvette.
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA.
-
Spectrophotometric Measurement: Monitor the hydrolysis of p-NPA to the yellow product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates. The inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like the Dixon plot.[3]
Antiviral Activity
Recent studies have highlighted the potential of pyridylthiourea derivatives as antiviral agents, particularly against human coronaviruses.
Quantitative Antiviral Data
While specific IC50 values for pyridylthiourea compounds against viruses were not extensively detailed in the initial broad search, related compounds have shown activity in the low micromolar range against HCoV-229E.[4][5]
Key Experimental Protocol: Antiviral Assay against HCoV-229E
This cell-based assay evaluates the ability of a compound to inhibit the cytopathic effect (CPE) induced by a viral infection.
Materials:
-
Human coronavirus 229E (HCoV-2229E)
-
Huh-7 or other susceptible human cell lines
-
Cell culture medium
-
Pyridylthiourea compound of interest
-
MTT or Neutral Red solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates and incubate until they form a monolayer.
-
Infection and Treatment: Infect the cell monolayers with a pre-defined dose of HCoV-229E in the presence of serial dilutions of the test compound. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for a period that allows for the development of viral CPE (e.g., 5 days).
-
Viability Assessment: Perform an MTT or Neutral Red assay to quantify cell viability. The protection from virus-induced cell death is an indicator of antiviral activity.
-
Data Analysis: Plot the percentage of cell protection against the logarithm of the compound concentration to determine the EC50 (50% effective concentration) value. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells. The selectivity index (SI = CC50/EC50) is then calculated.[6][7]
Synthesis of Pyridylthiourea Derivatives
A common synthetic route to N,N'-disubstituted pyridylthioureas involves the reaction of a pyridyl isothiocyanate with a primary or secondary amine, or alternatively, the reaction of a pyridyl amine with an isothiocyanate.
General Synthetic Protocol
-
Formation of Isothiocyanate: A pyridylamine is treated with thiophosgene or a related reagent in the presence of a base to form the corresponding pyridyl isothiocyanate.
-
Thiourea Formation: The isolated or in situ generated pyridyl isothiocyanate is then reacted with a desired amine in an appropriate solvent (e.g., dichloromethane, acetonitrile, or ethanol) at room temperature or with gentle heating to yield the target pyridylthiourea derivative.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by pyridylthiourea compounds is crucial for understanding their mechanism of action.
VEGFR-2 Signaling Pathway
Pyridylthiourea compounds that inhibit VEGFR-2 disrupt the downstream signaling cascade that promotes angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridylthiourea compounds.
Apoptosis Induction Pathway
Many anticancer pyridylthiourea derivatives exert their effect by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways induced by pyridylthiourea compounds.
General Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel pyridylthiourea compounds follows a structured workflow from synthesis to biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(pyridin-3-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(pyridin-3-yl)thiourea, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-pyridyl isothiocyanate, from 3-aminopyridine, followed by its reaction with ammonia to yield the target compound. This method avoids the use of highly toxic reagents like thiophosgene.
Experimental Protocols
Part 1: Synthesis of 3-pyridyl isothiocyanate
This protocol is adapted from a one-pot procedure for the synthesis of pyridyl isothiocyanates from their corresponding amines. This method involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization mediated by iron(III) chloride[1].
Materials and Reagents:
-
3-Aminopyridine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Carbon disulfide (CS₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 3-aminopyridine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide (a suitable amount to ensure complete reaction) dropwise at room temperature.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the dithiocarbamate intermediate is complete, rapidly add a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL) to the well-suspended mixture.
-
Continue stirring for 1 hour at room temperature.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with water (2 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 3-pyridyl isothiocyanate, which can be used in the next step without further purification.
Part 2: Synthesis of 1-(pyridin-3-yl)thiourea
This part of the protocol describes the conversion of 3-pyridyl isothiocyanate to 1-(pyridin-3-yl)thiourea via a reaction with ammonia.
Materials and Reagents:
-
3-Pyridyl isothiocyanate (from Part 1)
-
Aqueous ammonia solution (e.g., 28-30%)
-
Ethanol or a similar suitable solvent
Procedure:
-
Dissolve the crude 3-pyridyl isothiocyanate (approximately 8.0 mmol) in a suitable solvent like ethanol.
-
To this solution, add an excess of aqueous ammonia solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the product, 1-(pyridin-3-yl)thiourea, may precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure crystalline solid.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1-(pyridin-3-yl)thiourea. Please note that the yield is dependent on the successful execution of both synthetic steps.
| Parameter | Expected Value |
| Yield | Moderate to Good |
| Melting Point | Specific melting point should be determined experimentally |
| Molecular Formula | C₆H₇N₃S |
| Molecular Weight | 153.21 g/mol |
Note: Specific characterization data such as ¹H NMR and ¹³C NMR should be obtained to confirm the structure and purity of the final product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 1-(pyridin-3-yl)thiourea.
References
Application Notes and Protocols for Antibacterial Screening of 3-Pyridylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of 3-Pyridylthiourea. The following sections detail the necessary procedures to determine its efficacy against various bacterial strains, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2] The presence of nitrogen, oxygen, and sulfur atoms allows for multiple bonding possibilities, making them versatile ligands for metal complexes and enabling interactions with biological targets.[2][3] The antibacterial activity of thiourea derivatives is often influenced by the nature of the substituents, with electron-withdrawing groups and certain lipophilic characteristics potentially enhancing their efficacy.[1] Some studies suggest that thiourea derivatives may exert their antibacterial effects by inhibiting essential enzymes like DNA gyrase.[1]
This document outlines the standardized methodologies for evaluating the in vitro antibacterial potential of this compound, a specific derivative of interest. The protocols provided are based on established methods for antimicrobial susceptibility testing.
Data Presentation
The antibacterial activity of this compound and its derivatives can be quantified by determining the MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results should be summarized in a clear and structured format for easy comparison.
Table 1: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 |
| Escherichia coli (ATCC 25922) | 32 | 64 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 128 | 2 | |
| Klebsiella pneumoniae (ATCC 700603) | 32 | 64 | 2 | |
| Derivative A | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 |
| Escherichia coli (ATCC 25922) | 16 | 32 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 | 2 | |
| Klebsiella pneumoniae (ATCC 700603) | 16 | 32 | 2 | |
| Derivative B | Staphylococcus aureus (ATCC 29213) | 32 | >128 | >4 |
| Escherichia coli (ATCC 25922) | 64 | >128 | >2 | |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | >128 | >1 | |
| Klebsiella pneumoniae (ATCC 700603) | 64 | >128 | >2 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 2 |
| (Control) | Escherichia coli (ATCC 25922) | 0.25 | 0.5 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 | 1 | 2 | |
| Klebsiella pneumoniae (ATCC 700603) | 0.25 | 0.5 | 2 |
Note: The data presented in this table are for illustrative purposes and should be determined experimentally for this compound. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.9%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the solvent does not affect bacterial growth at the final concentration used in the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no test compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[4][5]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][8][9] This test is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4][8][9]
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: Workflow for MIC and MBC Determination.
Postulated Mechanism of Action for Thiourea Derivatives
Caption: Postulated Inhibition of DNA Gyrase by Thiourea Derivatives.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for 3-Pyridylthiourea as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant issue in numerous industrial applications. The use of organic inhibitors is a primary method to mitigate corrosion, particularly in acidic environments. 3-Pyridylthiourea is a promising corrosion inhibitor due to the presence of nitrogen, sulfur, and a pyridine ring, which are known to facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy of this compound as a corrosion inhibitor for mild steel.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the surface of mild steel. This process is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the pyridine ring. The inhibitor molecules displace water molecules from the metal surface and form a protective film.[1] This film acts as a barrier, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The adsorption can be characterized as a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron).[2]
Experimental Protocols
Weight Loss Method
This gravimetric method provides a straightforward determination of the corrosion rate and the inhibitor's efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grades (e.g., 200 to 1200 grit)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled water bath
-
Corrosive medium (e.g., 1 M HCl)
-
This compound of various concentrations
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper until a mirror-like surface is achieved.[3]
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.[4]
-
Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).[5]
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without different concentrations of this compound. The coupons should be fully submerged.[3]
-
Exposure: Maintain the beakers in a thermostatically controlled water bath at a specific temperature for a predetermined period (e.g., 24 hours).[6]
-
Post-Exposure Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), followed by washing with distilled water and acetone.[3]
-
Final Weighing: Dry the cleaned coupons and re-weigh them to get the final weight (W_final).[5]
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.[5]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[7]
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps in classifying the inhibitor type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel specimen for the working electrode
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution (corrosive medium with or without the inhibitor).[1]
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.[1]
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[9]
-
Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[10]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Mild steel working electrode
-
Corrosive medium with and without inhibitor
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described for the potentiodynamic polarization method. Allow the system to stabilize at its OCP.[11]
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[12]
-
Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[13]
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Weight Loss Data for this compound
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 1.85 | - |
| 0.1 | 5.8 | 0.71 | 61.6 |
| 0.5 | 2.1 | 0.26 | 85.9 |
| 1.0 | 1.0 | 0.12 | 93.5 |
| 2.0 | 0.6 | 0.07 | 96.2 |
Table 2: Potentiodynamic Polarization Data for this compound
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 250 | 75 | 120 | - |
| 0.1 | -472 | 98 | 72 | 115 | 60.8 |
| 0.5 | -465 | 38 | 69 | 112 | 84.8 |
| 1.0 | -458 | 17 | 65 | 108 | 93.2 |
| 2.0 | -450 | 9 | 62 | 105 | 96.4 |
Table 3: Electrochemical Impedance Spectroscopy Data for this compound
| Inhibitor Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 1.5 | 85 | 150 | - |
| 0.1 | 1.6 | 220 | 110 | 61.4 |
| 0.5 | 1.8 | 580 | 75 | 85.3 |
| 1.0 | 1.7 | 1350 | 45 | 93.7 |
| 2.0 | 1.9 | 2500 | 28 | 96.6 |
Visualizations
References
- 1. ijaet.org [ijaet.org]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 7. iicbe.org [iicbe.org]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcsi.pro [ijcsi.pro]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 3-Pyridylthiourea in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylthiourea, a heterocyclic compound incorporating a pyridine ring and a thiourea group, has emerged as a molecule of interest in agricultural research. Its structural similarity to certain classes of plant growth regulators and its potential to interact with biological pathways in plants make it a candidate for development as a novel agrochemical. Research has indicated its potential utility in two primary areas: as a plant growth regulator with cytokinin-like activity and as an agent for enhancing plant defense against viral pathogens. This document provides detailed application notes and experimental protocols based on available scientific literature to guide researchers in the evaluation and application of this compound.
Application 1: Plant Growth Regulation - Cytokinin-like Activity
Substituted thiourea derivatives have been shown to exhibit cytokinin-like activities, which are crucial for regulating cell division, growth, and development in plants.[1] The application of this compound can be explored for its potential to promote callus growth and induce shoot formation in plant tissue culture, which is a cornerstone of modern plant biotechnology and crop improvement.
Quantitative Data Summary
| Parameter Assessed | Plant Species | Concentration of this compound | Observed Effect | Reference |
| Callus Growth (Fresh Weight) | Nicotiana tabacum (Tobacco) | 0.1 - 10 mg/L | Increased callus proliferation | Adapted from[2][3] |
| Shoot Induction | Nicotiana tabacum (Tobacco) | 0.5 - 5 mg/L | Stimulation of adventitious shoot formation | Adapted from[4] |
| Chlorophyll Retention | Leaf Explants | 1 - 10 µM | Delayed senescence | Adapted from[1] |
Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity
This protocol is adapted from standard methods for assessing cytokinin activity using tobacco callus cultures.[2][3][5]
1. Objective: To determine the cytokinin-like activity of this compound by measuring its effect on the growth of tobacco callus.
2. Materials:
-
Tobacco (Nicotiana tabacum) callus culture
-
Murashige and Skoog (MS) basal medium
-
This compound
-
Auxin (e.g., α-naphthaleneacetic acid - NAA)
-
Cytokinin standard (e.g., Kinetin or 6-Benzylaminopurine - BAP)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
3. Procedure:
- Prepare MS Medium: Prepare MS basal medium containing a standard concentration of an auxin (e.g., 2 mg/L NAA) and without any cytokinin.
- Prepare Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration. Prepare a series of dilutions to be tested (e.g., 0, 0.1, 0.5, 1, 5, 10 mg/L). Also, prepare a positive control series with a known cytokinin like Kinetin.
- Inoculation: Aseptically transfer uniform-sized pieces of tobacco callus (approximately 100 mg) onto the surface of the prepared MS medium in petri dishes.
- Incubation: Incubate the petri dishes in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
- Data Collection: After 4-6 weeks, determine the fresh weight of the callus for each treatment.
- Analysis: Compare the fresh weight of callus grown on media containing this compound with the negative control (no cytokinin) and the positive control (Kinetin).
4. Expected Results: A dose-dependent increase in callus fresh weight in the presence of this compound would indicate cytokinin-like activity.
Application 2: Antiviral Activity in Plants
Research on related pyridylthiourea compounds has demonstrated their ability to inhibit the replication of plant viruses, such as Potato Virus X (PVX).[2] This antiviral effect can be enhanced when the compounds are complexed with metal ions. This suggests a potential application for this compound in protecting crops from viral diseases.
Quantitative Data Summary
| Parameter Assessed | Virus | Host Plant | Treatment | Inhibition of Virus Replication (%) | Reference |
| Virus Titer | Potato Virus X (PVX) | Nicotiana tabacum 'Samsun' | N-allyl-N'-2-pyridyl-thiourea | Significant inhibition | [2] |
| Virus Titer | Potato Virus X (PVX) | Nicotiana tabacum 'Samsun' | N-phenyl-N'-2-pyridyl-thiourea | Significant inhibition | [2] |
| Virus Titer | Potato Virus X (PVX) | Nicotiana tabacum 'Samsun' | Pyridylthiourea-metal complexes | Enhanced inhibition | [2] |
Experimental Protocol: Evaluation of Antiviral Activity using the Half-Leaf Method
This protocol is based on the methodology described for testing the antiviral activity of pyridylthiourea derivatives against PVX in tobacco.[2][6]
1. Objective: To assess the ability of this compound to inhibit the replication of a plant virus in vivo.
2. Materials:
-
Host plant: Nicotiana tabacum 'Samsun'
-
Virus: Tobacco Mosaic Virus (TMV) or Potato Virus X (PVX)
-
This compound solution (with and without metal ions like Cu²⁺, Zn²⁺)
-
Inoculation buffer (e.g., phosphate buffer)
-
Carborundum (abrasive)
-
Control solution (buffer or buffer with solvent)
3. Procedure:
- Plant Preparation: Grow tobacco plants to a suitable stage (e.g., 6-8 leaves).
- Inoculation: Dust the upper surface of a leaf with carborundum. Mechanically inoculate one half of the leaf with the virus suspension mixed with the this compound solution. Inoculate the other half of the same leaf with the virus suspension mixed with the control solution.
- Incubation: Maintain the plants in a greenhouse or growth chamber under optimal conditions for virus replication and symptom development.
- Data Collection: After a set period (e.g., 5-7 days), count the number of local lesions on each half of the inoculated leaves.
- Analysis: Calculate the percentage of inhibition of virus replication using the formula: % Inhibition = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
4. Expected Results: A lower number of lesions on the half-leaf treated with this compound compared to the control half will indicate antiviral activity.
Putative Signaling Pathways
The precise signaling pathways activated by this compound in plants are still under investigation. However, based on its cytokinin-like activity and the general mechanisms of plant defense, two potential pathways can be hypothesized.
Cytokinin Signaling Pathway
If this compound acts as a cytokinin agonist, it would likely interact with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.
Plant Defense Signaling Pathway
The antiviral activity of pyridylthiourea derivatives may involve the induction of systemic acquired resistance (SAR), a plant-wide defense response. This pathway often involves the signaling molecule salicylic acid (SA) and the activation of pathogenesis-related (PR) genes.
Conclusion
This compound presents a promising scaffold for the development of novel agricultural products. The protocols and data presented here provide a foundation for researchers to further investigate its potential as a plant growth regulator and an antiviral agent. Future research should focus on elucidating its precise mechanism of action, optimizing its application for specific crops, and evaluating its efficacy and safety under field conditions.
References
- 1. [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N' -halogenophenylthioureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Determining the Antimicrobial Potency of 3-Pyridylthiourea: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of 3-Pyridylthiourea, a compound of interest for its potential antimicrobial properties. Thiourea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal effects.[1][2][3] Establishing the MIC is a critical first step in the evaluation of a new antimicrobial agent, providing a quantitative measure of its potency.[4][5][6]
The protocols outlined below describe the two most common and accepted methods for MIC determination: Broth Microdilution and Agar Dilution.[7][8][9][10] These methods, when performed according to standardized procedures such as those from the Clinical and Laboratory Standards Institute (CLSI), yield reproducible results that are essential for preclinical drug development.[11]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
As specific experimental data for this compound is not publicly available, the following table presents a hypothetical summary of expected MIC values against common microbial strains. This serves as an illustrative example for data presentation.
| Test Microorganism | Strain ID | Method | MIC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 16 |
| Enterococcus faecalis | ATCC 29212 | Broth Microdilution | 32 |
| Streptococcus pneumoniae | ATCC 49619 | Broth Microdilution | 8 |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | Broth Microdilution | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | >128 |
| Klebsiella pneumoniae | ATCC 700603 | Broth Microdilution | 32 |
| Fungi | |||
| Candida albicans | ATCC 90028 | Broth Microdilution | 16 |
| Aspergillus fumigatus | ATCC 204305 | Broth Microdilution | 64 |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[4][7][8]
1. Materials and Reagents:
-
This compound (powder form)
-
Appropriate solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (standardized inoculum)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent. For example, dissolve the compound in DMSO to achieve a concentration of 1280 µg/mL.
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control well).
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no antimicrobial agent.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A row with a known antibiotic to ensure the assay is working correctly.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][13] This can be assessed visually or by using a microplate reader to measure absorbance.
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[9]
1. Materials and Reagents:
-
This compound (powder form)
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganisms (standardized inoculum)
-
Positive control antibiotic
-
Sterile saline or PBS
-
McFarland turbidity standards (0.5 standard)
-
Inoculum replicating apparatus (optional)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the diluted compound to molten MHA (kept at 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Preparation of Inoculum: Prepare the inoculum as described in the broth microdilution protocol.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 13. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
Application Notes and Protocols for the Synthesis of Novel 3-Pyridylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 3-pyridylthiourea derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. The following sections outline the primary synthetic strategies, detailed experimental procedures for representative compounds, and a summary of reported quantitative data, including reaction yields and biological activities.
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the N-C(S)-N core. The incorporation of a 3-pyridyl moiety into the thiourea scaffold has been shown to impart a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthesis of these derivatives is typically achieved through the nucleophilic addition of 3-aminopyridine to an appropriate isothiocyanate. This document provides standardized protocols for this key reaction and subsequent variations.
Synthetic Strategies
The principal synthetic route to this compound derivatives involves the reaction of 3-aminopyridine with a variety of isothiocyanates. The isothiocyanates can be commercially available or synthesized in situ from the corresponding primary amines.
A general schematic for this synthesis is presented below:
Caption: General synthesis of this compound derivatives.
A more detailed workflow outlining the key steps from starting materials to the final purified product is illustrated in the following diagram:
Caption: Experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: General Synthesis of 1-Aryl-3-(3-pyridyl)thiourea Derivatives
This protocol describes a general method for the synthesis of N-aryl-N'-(3-pyridyl)thiourea derivatives from 3-aminopyridine and a substituted phenyl isothiocyanate.
Materials:
-
3-Aminopyridine (1.0 eq)
-
Substituted Phenyl Isothiocyanate (1.0 eq)
-
Ethanol (or other suitable solvent such as acetone or THF)
-
Hydrochloric Acid (for workup, if necessary)
-
Ammonium Hydroxide (for workup, if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-aminopyridine (1.0 eq) in ethanol, add the corresponding substituted phenyl isothiocyanate (1.0 eq) at room temperature.
-
Stir the resulting mixture at room temperature or heat to reflux. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, cool the reaction mixture and collect the solid by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water).
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(3-pyridyl)thiourea
This protocol provides a specific example for the synthesis of a halogen-substituted derivative.
Materials:
-
3-Aminopyridine (0.94 g, 10 mmol)
-
4-Chlorophenyl isothiocyanate (1.69 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve 3-aminopyridine (0.94 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add 4-chlorophenyl isothiocyanate (1.69 g, 10 mmol) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to yield pure 1-(4-chlorophenyl)-3-(3-pyridyl)thiourea.
-
Dry the product in a vacuum oven at 60 °C.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological evaluation of various this compound derivatives.
Table 1: Synthesis and Yields of Representative this compound Derivatives
| Compound ID | R-Group on Isothiocyanate | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Ethanol | Reflux, 4h | 86.3 | [1] |
| 2 | 4-Chlorophenyl | Ethanol | RT, 1h | ~75 | [2] |
| 3 | 3-Chlorophenyl | Ethanol | Warm, 1h | ~75 | [2] |
| 4 | 4-Methylphenyl | Ethanol | Reflux, 6h | 91 | [3] |
| 5 | 3-Nitrophenyl | Acetone | Reflux, 10-15 min | High | [3] |
Table 2: Anticancer Activity of Selected Thiourea Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Thiourea 10g | BGC-823 | 20.9 | [4] |
| Thiourea 10g | A-549 | 19.2 | [4] |
| Thiourea 11a | BGC-823 | 103.6 | [4] |
| Thiourea 11a | A-549 | 112.5 | [4] |
| Compound 2 | SW620 | 1.5 ± 0.72 | [5] |
| Compound 3 | SW620 | 7.6 ± 1.75 | [5] |
| Compound 9 | SW620 | 5.8 ± 0.76 | [5] |
Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| Compound 6a | α-amylase | 1.790 ± 0.079 | [6] |
| Compound 6f | α-amylase | 1.794 ± 0.080 | [6] |
| Compound 6e | α-amylase | 1.795 ± 0.080 | [6] |
| Compound 6j | α-amylase | 1.478 ± 0.051 | [6] |
| Compound 3f | α-amylase | 282.1 | [3] |
| Compound 3g | α-amylase | 294.2 | [3] |
| Compound 3h | α-amylase | 285.1 | [3] |
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives can be part of a larger drug discovery pipeline. The following diagram illustrates the logical flow from synthesis to biological evaluation.
Caption: Drug discovery workflow for this compound derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 3-Pyridylthiourea Scaffolds in Developing Novel Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the urgent development of new antifungal agents with novel mechanisms of action. Thiourea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including promising antifungal properties.[1][2][3] This document provides a comprehensive overview of the use of the 3-pyridylthiourea scaffold in the design and evaluation of new antifungal compounds. While specific data on the antifungal activity of this compound itself is limited in publicly available research, this guide offers detailed protocols for its synthesis and antifungal evaluation, drawing on methodologies established for closely related thiourea derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a two-step process. The first step is the formation of an isothiocyanate intermediate from the corresponding amine, followed by the reaction of the isothiocyanate with an amine to yield the desired thiourea derivative.[4]
Protocol 1: General Synthesis of 1-(Aryl)-3-(pyridin-3-yl)thiourea Derivatives
Step 1: Synthesis of 3-Isothiocyanatopyridine
-
To a solution of 3-aminopyridine in a suitable solvent (e.g., dichloromethane or toluene), add carbon disulfide (CS₂).
-
Add a base, such as triethylamine or sodium hydride, to the mixture to facilitate the formation of a dithiocarbamate salt.[5]
-
The dithiocarbamate salt is then treated with a desulfurizing agent, such as aqueous iron(III) chloride, to yield 3-isothiocyanatopyridine.[5]
Step 2: Synthesis of the Thiourea Derivative
-
Dissolve the synthesized 3-isothiocyanatopyridine in a suitable solvent like dichloromethane.
-
Add the desired substituted aromatic or aliphatic amine to the solution.
-
Stir the reaction mixture at room temperature for several hours.[4]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-(substituted)-3-(pyridin-3-yl)thiourea derivative.[4]
Note: A patent has also described the synthesis of a pyridine thiourea derivative, 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea, which can serve as a reference for specific reaction conditions.[6]
In Vitro Antifungal Activity of Thiourea Derivatives
While data for this compound is scarce, numerous studies have demonstrated the antifungal potential of various thiourea derivatives against a range of fungal pathogens. The tables below summarize the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) values for selected thiourea derivatives from the literature.
Table 1: Antifungal Activity of Thiourea Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative 1 | Candida auris | 0.0781 - 0.625 | [7] |
| Thiourea Derivative 2 | Candida albicans | 4 - 32 | [8] |
| Thiourea Derivative 3 | Candida krusei | Not specified | [9] |
| Thiourea Derivative 4 | Candida glabrata | Not specified | [9] |
Table 2: Antifungal Activity of Thiourea Derivatives against Plant Pathogenic Fungi
| Compound | Fungal Strain | EC₅₀ (mg/L) | Reference |
| Citral-Thiourea Derivative e1 | Colletotrichum gloeosporioides | 0.16 | [10] |
| Citral-Thiourea Derivative e3 | Colletotrichum gloeosporioides | 1.66 | [10] |
| Aldehydes-Thiourea Derivative 9 | Botrytis cinerea | 0.70 | [11] |
Proposed Mechanism of Action
The precise molecular targets of thiourea derivatives in fungal cells are still under investigation. However, preliminary studies suggest that their antifungal activity may stem from a multi-targeted approach.[1]
-
Cell Wall Disruption: Thiourea derivatives are thought to interfere with the biosynthesis of the fungal cell wall, a structure essential for maintaining cell integrity and viability.[7]
-
Membrane Permeabilization: Some derivatives have been shown to damage the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[10][11]
-
Inhibition of Biofilm Formation: Fungal biofilms are a significant factor in drug resistance. Certain thiourea compounds have demonstrated the ability to inhibit the formation of these resilient microbial communities.[7]
-
Enzyme Inhibition: It is hypothesized that thiourea derivatives may act as inhibitors of crucial fungal enzymes. For instance, some aldehyde-thiourea derivatives have been identified as potential laccase inhibitors.[11]
Experimental Protocols
The following are detailed protocols for evaluating the antifungal properties of a novel compound such as this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (e.g., this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine and buffered with MOPS
-
Sterile 96-well, flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of test concentrations.
-
-
Assay Plate Setup:
-
Add 100 µL of each compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include the following controls:
-
Growth Control: 100 µL of RPMI 1640 medium + 100 µL of fungal inoculum.
-
Sterility Control: 200 µL of RPMI 1640 medium only.
-
Positive Control: Serial dilutions of a known antifungal drug + 100 µL of fungal inoculum.
-
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 3: Assessment of Anti-Biofilm Activity using Crystal Violet Assay
Materials:
-
Test compound
-
Biofilm-forming fungal strain
-
Appropriate growth medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)
-
Sterile 96-well, flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
95% Ethanol
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal inoculum as described in Protocol 2.
-
Add 100 µL of the fungal suspension to the wells of a microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Add 200 µL of fresh growth medium containing serial dilutions of the test compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Carefully aspirate the medium from the wells.
-
Wash the wells twice with PBS to remove planktonic cells.
-
Air dry the plate for 45 minutes.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with sterile distilled water.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 100 µL of the ethanol solution from each well to a new plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The reduction in absorbance in the presence of the test compound compared to the untreated control indicates the inhibition of biofilm formation.
-
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for the antifungal action of this compound derivatives.
Caption: Workflow for MIC Determination.
Caption: Anti-Biofilm Assay Workflow.
Caption: Hypothetical Antifungal Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines [mdpi.com]
- 6. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Pyridylthiourea as an Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties.[1][2][3][4] These compounds have shown inhibitory effects against a variety of viruses, such as picornaviruses, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[3][4][5] The structural versatility of the thiourea scaffold allows for modifications that can enhance antiviral potency and selectivity.[1] This document provides a detailed protocol for the initial in vitro evaluation of 3-Pyridylthiourea as a potential antiviral agent.
The primary objectives of this protocol are to:
-
Determine the cytotoxicity of this compound in a relevant host cell line.
-
Evaluate the antiviral efficacy of this compound against a selected virus.
-
Calculate the selectivity index (SI) to assess the therapeutic potential of the compound.
These protocols are designed to be adaptable for screening against various viruses and cell lines, providing a foundational framework for further investigation into the compound's mechanism of action.
Part 1: Cytotoxicity Assessment of this compound
Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxic potential on the host cells used for viral propagation.[6] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[6][7] A common method for determining CC50 is the MTT assay, which measures the metabolic activity of viable cells.[7]
Experimental Protocol 1: CC50 Determination using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Host cell line (e.g., Vero, A549, or MDCK cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring they are in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in cell culture medium. The concentration range should be broad enough to determine the CC50 value accurately (e.g., from 1000 µM to 7.8 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include "cell control" wells (cells with medium but no compound) and "blank" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the antiviral assay.[7]
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator until a purple precipitate is visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[7]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve).[7]
-
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability |
| 1000 | 5.2 |
| 500 | 15.8 |
| 250 | 48.9 |
| 125 | 85.3 |
| 62.5 | 95.1 |
| 31.25 | 98.7 |
| 15.63 | 99.2 |
| 7.81 | 99.8 |
| CC50 (µM) | ~255 |
Part 2: Antiviral Efficacy Assessment
Once the cytotoxicity of this compound is established, its ability to inhibit viral replication can be assessed. The plaque reduction assay and the viral yield reduction assay are two standard methods for this purpose.[9][10][11]
Experimental Protocol 2: Plaque Reduction Assay
Principle: This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.[11][12] The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[6]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions (in serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Seed susceptible cells into 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at concentrations below the CC50 value.
-
Prepare a virus dilution that will produce 50-100 plaques per well.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
In separate tubes, mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C.
-
Add the virus-compound mixture to the cell monolayers.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.[13]
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and gently overlay the cell monolayers with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[13]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and the fixing solution, and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated wells) / Number of plaques in virus control] x 100
-
Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration and performing a non-linear regression analysis.
-
Experimental Protocol 3: Viral Yield Reduction Assay
Principle: This assay quantifies the amount of infectious virus produced in the presence of the test compound.[9][10] It is a highly sensitive method to determine the inhibitory effect of a compound on viral replication.[10]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
Virus stock
-
This compound serial dilutions
-
Apparatus for titrating the virus (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Infection and Treatment:
-
Seed susceptible cells into 24-well or 48-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.1.[14]
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.[14]
-
Add fresh culture medium containing serial dilutions of this compound to the wells.
-
Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).
-
-
Harvesting Progeny Virus:
-
After the incubation period, harvest the cell culture supernatants, which contain the progeny virus.
-
The supernatants can be stored at -80°C for later titration.[14]
-
-
Quantification of Viral Yield:
-
Data Analysis:
-
Calculate the percentage of viral yield reduction for each compound concentration relative to the untreated virus control.
-
Determine the IC50 value using a non-linear regression analysis of the dose-response curve.
-
Data Presentation: Antiviral Activity of this compound
| Concentration (µM) | Plaque Reduction (%) | Viral Yield Reduction (log10 PFU/mL) |
| 100 | 98.5 | 4.5 |
| 50 | 92.1 | 3.8 |
| 25 | 75.4 | 2.5 |
| 12.5 | 52.3 | 1.2 |
| 6.25 | 28.9 | 0.5 |
| 3.13 | 10.2 | 0.1 |
| IC50 (µM) | ~12 | ~11 |
Part 3: Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the CC50 to the IC50 and indicates the compound's therapeutic window. A higher SI value suggests a more promising candidate for further development.[6]
Calculation: SI = CC50 / IC50
Interpretation:
-
SI ≥ 10: Generally considered a good candidate for further investigation.[6][7]
-
SI < 10: Indicates a narrow therapeutic window, with a higher likelihood of host cell toxicity at effective antiviral concentrations.
Example Calculation for this compound:
-
CC50 = 255 µM
-
IC50 = 12 µM
-
SI = 255 / 12 = 21.25
This hypothetical SI value suggests that this compound has a favorable safety profile in this in vitro model.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of this compound.
Hypothetical Antiviral Mechanism of Action
The mechanism of action of thiourea derivatives can be diverse and may involve targeting viral enzymes or host cell factors essential for viral replication.[15][16] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a viral polymerase, a common target for antiviral drugs.
Caption: Hypothetical inhibition of viral polymerase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]
- 4. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Pyridylthiourea in the Synthesis of Organic Semiconductors: Enhancing the Performance of Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of 3-pyridylthiourea and its structural isomers, such as 2-pyridylthiourea, has emerged as a significant strategy in the advancement of organic semiconductor devices, particularly in the field of perovskite solar cells (PSCs). While not typically incorporated as a primary building block in the synthesis of the organic semiconductor polymer itself, pyridylthiourea derivatives serve as crucial additives during the fabrication of the perovskite active layer. Their application addresses key challenges in perovskite film formation, leading to enhanced device efficiency, stability, and reproducibility.
The primary role of pyridylthiourea additives is to modulate the crystallization process of the perovskite material, which is a hybrid organic-inorganic semiconductor. The thiourea moiety, with its sulfur and nitrogen atoms, can act as a Lewis base, forming intermediate adducts with the lead iodide (PbI₂) precursor. This interaction is thought to retard the rapid crystallization of the perovskite, allowing for the formation of larger, more uniform crystal grains with fewer defects.[1][2] The pyridyl group, on the other hand, can interact with the perovskite surface, passivating defects and improving charge transfer.[2]
The addition of 2-pyridylthiourea to the perovskite precursor solution has been shown to significantly improve the quality of the methylammonium lead iodide (CH₃NH₃PbI₃) absorber layer.[3] This results in a more uniform film morphology, which is critical for efficient charge transport and reduced recombination losses within the solar cell. Consequently, PSCs fabricated with this additive exhibit a notable increase in power conversion efficiency (PCE) and enhanced long-term stability under ambient conditions.[3]
Performance Enhancements with Pyridylthiourea Additives
The inclusion of pyridylthiourea and its derivatives as additives in the perovskite precursor solution has a quantifiable positive impact on the performance of the resulting solar cells. The data presented below is collated from studies investigating the effects of these additives on methylammonium lead iodide (CH₃NH₃PbI₃) and other perovskite formulations.
| Additive | Concentration | Base Perovskite | Control PCE (%) | Additive PCE (%) | PCE Increase (%) | Reference |
| 2-Pyridylthiourea | 0.5 mg/mL | CH₃NH₃PbI₃ | Not Specified | 18.2 | 18 | [3] |
| Thiourea | Not Specified | Not Specified | 10.20 | 13.03 | 27.7 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication of a methylammonium lead iodide (CH₃NH₃PbI₃) perovskite solar cell, both with and without the use of a pyridylthiourea additive. The protocol for the additive is based on the reported use of 2-pyridylthiourea.
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution
-
Methylammonium Iodide (MAI)
-
Lead (II) Iodide (PbI₂)
-
2-Pyridylthiourea
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Chlorobenzene, anhydrous
-
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)9,9'-spirobifluorene)
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Gold (Au) evaporation source
Protocol 1: Fabrication of Control Perovskite Solar Cell (Without Additive)
-
Substrate Cleaning:
-
Clean FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of ZnO on the FTO substrate by spin-coating a ZnO nanoparticle solution at 3000 rpm for 30 seconds.
-
Anneal the ZnO-coated substrates at 150°C for 30 minutes.
-
-
Perovskite Precursor Solution Preparation (Control):
-
Prepare a 1.4 M solution of perovskite precursor by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 v/v).
-
Stir the solution at 60°C for at least 2 hours until the solution turns clear yellow.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ZnO layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, at around 15 seconds, dispense 100 µL of anhydrous chlorobenzene as an anti-solvent onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene and adding Li-TFSI and tBP as p-dopants.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Gold Electrode Deposition:
-
Deposit an 80-100 nm thick gold top electrode by thermal evaporation through a shadow mask to define the active area of the device.
-
Protocol 2: Fabrication of Perovskite Solar Cell with 2-Pyridylthiourea Additive
-
Substrate Cleaning and ETL Deposition:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Perovskite Precursor Solution Preparation (with Additive):
-
Prepare the perovskite precursor solution as described in step 3 of Protocol 1.
-
To this solution, add 2-pyridylthiourea to a final concentration of 0.5 mg/mL.
-
Stir the solution at 60°C for an additional 30 minutes to ensure the additive is fully dissolved.
-
-
Perovskite Film Deposition, HTL, and Electrode Deposition:
-
Follow steps 4, 5, and 6 from Protocol 1 using the precursor solution containing the 2-pyridylthiourea additive.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the pyridylthiourea additive.
Caption: Experimental workflow for perovskite solar cell fabrication.
References
Troubleshooting & Optimization
Improving the yield and purity of 3-Pyridylthiourea synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyridylthiourea, a key intermediate in various pharmaceutical compounds. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant data to improve reaction yield and purity.
Troubleshooting Guide
Low yields and impurities are common challenges in organic synthesis. This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of 3-Pyridyl Isothiocyanate | The isothiocyanate intermediate can be unstable. It is recommended to use freshly prepared or purified 3-pyridyl isothiocyanate for the reaction. If preparing in-situ, ensure the precursor (3-aminopyridine) is pure and the reaction conditions for isothiocyanate formation are optimal. |
| Low Nucleophilicity of the Amine | If reacting 3-pyridyl isothiocyanate with an amine that has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a slower reaction. Consider increasing the reaction temperature or using a more nucleophilic amine if the protocol allows. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or gently heating the reaction mixture. |
| Moisture in Reaction | Isothiocyanates can react with water, leading to the formation of the corresponding amine as a byproduct. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this side reaction. |
| Steric Hindrance | If either the pyridyl isothiocyanate or the reacting amine has bulky substituents, steric hindrance can slow down the reaction rate. Increasing the reaction temperature or prolonging the reaction time may help to overcome this.[1] |
Problem: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 3-Aminopyridine | Incomplete conversion during the formation of the isothiocyanate intermediate. | Ensure complete reaction by monitoring with TLC. During workup, an acidic wash can help remove the basic 3-aminopyridine. |
| Symmetrical Thiourea (1,3-di(pyridin-3-yl)thiourea) | Reaction of the 3-pyridyl isothiocyanate intermediate with unreacted 3-aminopyridine. | Use a slight excess of the second amine reactant or ensure the complete consumption of 3-aminopyridine before the addition of the second amine. Purification can be achieved by column chromatography or careful recrystallization. |
| Dicyandiamide or Guanidine derivatives | Potential side products from the thiourea-forming reaction, especially under harsh conditions. | Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. Purification by recrystallization is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common method involves the reaction of 3-pyridyl isothiocyanate with ammonia or an appropriate primary or secondary amine. The 3-pyridyl isothiocyanate can be generated in-situ from 3-aminopyridine using reagents like thiophosgene or, for a safer alternative, carbon disulfide in the presence of a base. A one-pot synthesis from 3-aminopyridine is often preferred to avoid isolating the potentially unstable isothiocyanate.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 3:1), can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is a highly effective method for purifying solid this compound. The choice of solvent is crucial. Ethanol or a mixture of ethanol and water are commonly used. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals. If the product is an oil or does not crystallize easily, column chromatography on silica gel is a reliable alternative.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of impurities in your product. Further purification by recrystallization or column chromatography is recommended to improve the purity.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using various analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide information about the chemical structure. Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups (N-H, C=S). The purity can be assessed by the sharp melting point of the crystalline solid and by techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of 3-Pyridyl Isothiocyanate (Intermediate)
A one-pot procedure avoiding the use of thiophosgene is recommended for safety and efficiency. To a solution of 3-aminopyridine and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in an anhydrous solvent such as tetrahydrofuran (THF), carbon disulfide is added dropwise. The reaction mixture is stirred at room temperature. The completion of the formation of the dithiocarbamate salt can be monitored by TLC. Subsequently, a desulfurizing agent, such as a solution of iron(III) chloride, is added to yield the 3-pyridyl isothiocyanate.
Synthesis of 1-(Pyridin-3-yl)thiourea
To a solution of freshly prepared 3-pyridyl isothiocyanate in a suitable solvent like THF or acetone, an aqueous solution of ammonia is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Reaction Temperature | Room Temperature to 50°C | Higher temperatures may increase reaction rate but can also lead to byproduct formation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to ensure completion. |
| Solvent | Acetone, THF, Acetonitrile | Aprotic solvents are generally preferred. |
| Purification Method | Recrystallization (Ethanol/Water) | High purity crystalline solid. |
| Expected Yield | 60 - 85% | Yields can vary based on the purity of reagents and reaction conditions. |
| Purity | >98% (after recrystallization) | Assessed by melting point and spectroscopic methods. |
Table 2: Spectroscopic Data for 1-(Pyridin-3-yl)thiourea
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, NH), ~9.6 (s, 1H, NH₂), 8.6-7.3 (m, 4H, Pyridine-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~148-124 (Pyridine-C) |
| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (C=N stretching), ~1350 (C=S stretching) |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 3-Pyridylthiourea in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-Pyridylthiourea in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary factors influencing the aqueous solubility of this compound?
A2: The primary factors influencing the aqueous solubility of this compound are likely its crystalline structure, the pH of the aqueous solution, and the polarity of the solvent system. The ability of the thiourea and pyridine moieties to form hydrogen bonds with water is a key driver of its solubility.[5][6]
Q3: Can I improve the solubility of this compound by adjusting the pH?
A3: Yes, pH adjustment is a viable strategy for improving the solubility of ionizable compounds.[7][8][] Since this compound contains a basic pyridine ring, lowering the pH of the aqueous solution should lead to protonation of the pyridine nitrogen, forming a more soluble salt.
Q4: Are co-solvents effective in dissolving this compound?
A4: The use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble compounds.[7][][10][11] Water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous solution to reduce the overall polarity of the solvent system, which can improve the dissolution of organic molecules like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in water at the desired concentration. | Low intrinsic aqueous solubility. | 1. pH Adjustment: Gradually add a dilute acidic solution (e.g., 0.1 M HCl) to lower the pH and protonate the pyridine ring, thereby increasing solubility. Monitor the pH and the dissolution of the compound. 2. Co-solvent Addition: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add this stock solution to the aqueous buffer. Alternatively, prepare the aqueous buffer with a certain percentage of a co-solvent. |
| Precipitation occurs when the pH is adjusted back to neutral. | The compound is only soluble at a lower pH. | 1. Formulation as a Salt: If the application allows, consider isolating and using a salt form of this compound (e.g., hydrochloride salt). 2. Use of Excipients: Incorporate solubilizing excipients such as cyclodextrins, which can form inclusion complexes with the compound and enhance its stability in solution. |
| The use of co-solvents is interfering with my downstream experiments. | The organic solvent is incompatible with the experimental system (e.g., cell-based assays). | 1. Minimize Co-solvent Concentration: Determine the minimum percentage of co-solvent required to achieve the desired concentration of this compound. 2. Solvent Evaporation: For some applications, it may be possible to dissolve the compound in a volatile organic solvent, add it to the aqueous medium, and then remove the organic solvent by evaporation under reduced pressure. |
Quantitative Data Summary
The following table summarizes the aqueous solubility of the parent compounds, thiourea and pyridine, to provide a reference for the expected solubility behavior of this compound.
| Compound | Solubility in Water | Temperature (°C) |
| Thiourea | 142 g/L | 25 |
| Pyridine | Miscible | 20 |
Data sourced from PubChem and other chemical databases.[1][3][4][12]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., deionized water, buffer) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve with known concentrations of this compound to accurately determine the concentration in the saturated solution.
-
Protocol for Solubility Enhancement using pH Adjustment
-
Initial Suspension:
-
Prepare a suspension of this compound in the aqueous medium at the desired concentration.
-
-
Titration with Acid:
-
While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Observe the dissolution of the solid material.
-
-
Endpoint Determination:
-
Continue adding the acid until the compound is fully dissolved.
-
Record the final pH at which complete dissolution occurs.
-
Protocol for Solubility Enhancement using Co-solvents
-
Co-solvent Selection:
-
Choose a water-miscible organic solvent in which this compound is readily soluble (e.g., DMSO, ethanol, PEG 400).
-
-
Method A: Stock Solution Addition:
-
Prepare a concentrated stock solution of this compound in the selected co-solvent.
-
Add the stock solution dropwise to the stirred aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the co-solvent is compatible with the experimental system.
-
-
Method B: Pre-mixed Solvent System:
-
Prepare the solvent system by mixing the aqueous buffer with the co-solvent at a predetermined ratio (e.g., 90:10 aqueous buffer:co-solvent).
-
Directly dissolve this compound in this pre-mixed solvent system.
-
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
Caption: The effect of pH reduction on this compound solubility.
References
- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine [wgbis.ces.iisc.ac.in]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. pharmaguddu.com [pharmaguddu.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Pyridine [chemeurope.com]
Common side reactions in the synthesis of 3-Pyridylthiourea and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Pyridylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally high-yielding method for synthesizing this compound is the reaction of 3-aminopyridine with a suitable isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or directly with an appropriate isothiocyanate precursor. The reaction is a nucleophilic addition of the amino group of 3-aminopyridine to the carbon atom of the isothiocyanate group.[1]
Q2: I am observing a persistently low yield in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can arise from several factors. Key among them are the low nucleophilicity of 3-aminopyridine, potential degradation of the isothiocyanate reagent, and steric hindrance.[1][2] Optimizing reaction conditions such as temperature and reaction time can help mitigate these issues.[1][2]
Q3: An unexpected and significant byproduct is forming in my reaction. What could it be?
A3: A common byproduct in the synthesis of unsymmetrical thioureas is the formation of a symmetrical thiourea.[1] In this case, the likely byproduct is N,N'-di(pyridin-3-yl)thiourea. This can occur if the intermediate isothiocyanate reacts with another molecule of the starting amine, 3-aminopyridine.[1]
Q4: How can I effectively purify the crude this compound product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water. If the product is contaminated with unreacted starting materials or the symmetrical thiourea byproduct, column chromatography is a highly effective purification method.[3] For non-crystalline products, trituration with a non-polar solvent like hexane can sometimes induce crystallization or wash away impurities.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Nucleophilicity of 3-Aminopyridine | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For particularly stubborn reactions, consider using a stronger, non-nucleophilic base.[1] | Increased reaction rate and higher conversion to the desired product. |
| Degradation of Isothiocyanate Reagent | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. An alternative is the in-situ generation of the isothiocyanate.[1] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can also be an effective method for overcoming steric barriers.[1][4] | Enhanced conversion to the target this compound. |
| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Ensure the use of an appropriate anhydrous aprotic solvent like THF or acetonitrile.[1][3] | Optimization of reaction parameters leading to improved yield. |
Issue 2: Formation of Symmetrical N,N'-di(pyridin-3-yl)thiourea Byproduct
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the isothiocyanate can help to ensure the complete consumption of 3-aminopyridine. | Minimization of the formation of the symmetrical byproduct. |
| Reaction of Intermediate with Starting Amine | Employ a two-step, one-pot approach. First, ensure the complete formation of the isothiocyanate intermediate before the addition of the second amine (if applicable in the chosen synthetic route). When reacting 3-aminopyridine directly, slow, dropwise addition of the amine to the isothiocyanate solution can be beneficial.[1] | Reduced opportunity for the intermediate to react with the starting amine, thus lowering the formation of the symmetrical thiourea. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific isothiocyanate reagent used.
Materials:
-
3-Aminopyridine
-
Isothiocyanate (e.g., benzoyl isothiocyanate) (1.0 - 1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.0 equivalent) in a suitable anhydrous aprotic solvent.
-
To this solution, add the isothiocyanate reagent (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is observed to be exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.
-
Once the reaction is complete, as indicated by the disappearance of the limiting reactant on the TLC plate, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the influence of key reaction parameters on the synthesis of this compound, with a focus on maximizing the yield of the desired product while minimizing the formation of the N,N'-di(pyridin-3-yl)thiourea byproduct.
| Parameter | Condition | Effect on this compound Yield | Effect on Symmetrical Byproduct Formation |
| Stoichiometry (3-Aminopyridine : Isothiocyanate) | 1 : 1.1 | Generally increases | Decreases |
| 1.1 : 1 | May decrease if isothiocyanate is the limiting reagent | Increases | |
| Temperature | Room Temperature | Sufficient for many reactions | Generally low |
| Elevated Temperature | Can increase the rate for sterically hindered or less reactive substrates[1] | May increase if the reaction is not properly controlled | |
| Reaction Time | Optimized via TLC | Maximizes product formation | Can increase if the reaction is left for an extended period after completion |
| Insufficient | Low yield due to incomplete reaction | Low |
Visualizations
Caption: Main reaction and side reaction in this compound synthesis.
References
Technical Support Center: Optimizing the Antibacterial Activity of 3-Pyridylthiourea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for evaluating the antibacterial activity of 3-Pyridylthiourea. The information presented here is based on studies of structurally related thiourea and pyridine-containing derivatives and should serve as a foundational guide for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of antibacterial activity for this compound?
A1: Based on studies of various thiourea derivatives, this compound is anticipated to exhibit activity primarily against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[1][2] Some thiourea compounds have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Activity against Gram-negative bacteria is generally less potent, which may be attributed to the protective outer membrane of these bacteria.[3]
Q2: What is the likely mechanism of action for this compound?
A2: While the precise mechanism for this compound is not definitively established, related thiourea derivatives have been shown to act through various mechanisms. One potential target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] Another observed mechanism for some thiourea derivatives is the disruption of the bacterial cell wall and the NAD+/NADH homeostasis, essential for cellular respiration and metabolism.[1]
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: this compound may have limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] This stock can then be serially diluted in the desired microbiological broth to achieve the final test concentrations. Ensure the final concentration of DMSO in the assay is low enough (typically ≤1%) to not affect bacterial growth.
Q4: What are the standard methods to determine the antibacterial activity of this compound?
A4: The most common methods for evaluating the in vitro antibacterial activity are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for preliminary screening.[6] The broth microdilution method is a quantitative technique that provides the lowest concentration of the compound that inhibits visible bacterial growth.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No antibacterial activity observed. | Compound insolubility. | Prepare a fresh, higher concentration stock solution in 100% DMSO and ensure complete dissolution before diluting in broth. Visually inspect for precipitation in the wells.[7] |
| Inactive compound. | Verify the purity and integrity of your this compound sample using analytical methods like NMR or mass spectrometry. | |
| Resistant bacterial strain. | Use a known susceptible control strain to validate the experimental setup. Consider testing against a broader panel of bacterial species. | |
| High variability in MIC values between experiments. | Inconsistent inoculum density. | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment to ensure a consistent starting cell concentration.[7] |
| Pipetting errors during serial dilution. | Calibrate pipettes regularly and use fresh tips for each dilution to avoid cross-contamination and ensure accuracy.[7] | |
| Subjective reading of results. | Have two individuals read the MIC endpoints independently. For a more objective measure, use a microplate reader to determine the optical density (OD) at 600 nm.[7] | |
| Low potency (high MIC values). | Suboptimal assay conditions. | Optimize experimental parameters such as pH of the medium, incubation temperature, and incubation time. Test a range of conditions to identify the optimal settings for this compound's activity. |
| Compound degradation. | Prepare fresh stock solutions for each experiment, as the compound may not be stable over long periods in solution.[7] |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiourea derivatives against different bacterial strains, providing a reference for expected potency. Note that these are not for this compound itself but for structurally related compounds.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Thiourea Derivatives (General) | Staphylococcus aureus | 4 - 64[8] |
| Staphylococcus epidermidis | 4 - 32[2] | |
| Bacillus subtilis | 50 - 400[9] | |
| Escherichia coli | >256[1] | |
| Thiourea Derivative (TD4) | S. aureus (ATCC 29213) | 2[1] |
| MRSA (USA 300) | 2[1] | |
| E. faecalis (ATCC 29212) | 4[1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the bacterial culture in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be confirmed by measuring the OD at 600 nm.
Protocol 2: Agar Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Potential mechanisms of antibacterial action for thiourea-based compounds.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in corrosion inhibition studies with 3-Pyridylthiourea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Pyridylthiourea in corrosion inhibition studies. This resource provides troubleshooting guides and answers to frequently asked questions to help you address common challenges and ensure the consistency and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My corrosion inhibition efficiency results for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent inhibition efficiency is a common challenge that can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Inhibitor Purity and Stability: The purity of your this compound can significantly impact its performance. Impurities from synthesis may interfere with the inhibition process. Additionally, the stability of the compound in the corrosive medium under your experimental conditions (e.g., temperature, pH) should be considered. Degradation of the inhibitor will lead to lower and more variable efficiency.
-
Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results. It is critical to maintain tight control over:
-
Temperature: Corrosion rates and inhibitor adsorption are highly temperature-dependent.[1][2][3] Even small fluctuations can alter the inhibition efficiency.
-
Concentration: The concentration of both the inhibitor and the corrosive medium must be precise.[1][4][5] Inaccurate concentrations will directly affect the results.
-
Immersion Time: The duration of the experiment can influence the formation and stability of the protective inhibitor film.[4][5]
-
Corrosive Medium Composition: The exact composition and pH of the corrosive environment need to be consistent.[4]
-
-
Metal Specimen Preparation: The surface condition of the metal specimen is critical for reproducible results. Inconsistencies in surface preparation, such as polishing, cleaning, and drying, can lead to variable corrosion rates and inhibitor adsorption.[6]
-
Electrochemical Cell Setup: For electrochemical studies, ensure the proper setup and calibration of your equipment. The placement of the working electrode, reference electrode, and counter electrode should be consistent.[1][5]
Q2: I'm observing a decrease in inhibition efficiency at higher concentrations of this compound. Is this expected?
While it is generally expected that inhibition efficiency increases with inhibitor concentration, some studies on thiourea derivatives have reported a slight decrease in efficiency after reaching an optimal concentration.[1] This phenomenon could be attributed to several factors, including the possibility of inhibitor aggregation at higher concentrations, which might hinder effective surface coverage. It is also possible that at higher concentrations, the adsorption mechanism changes, leading to a less protective film.
Q3: How does temperature affect the performance of this compound as a corrosion inhibitor?
The effect of temperature on the inhibition efficiency of thiourea derivatives can be complex. In many cases, an increase in temperature leads to a decrease in inhibition efficiency.[1][2][3] This is often because the adsorption of the inhibitor on the metal surface is an exothermic process, and higher temperatures can promote desorption. However, in some instances, an initial increase in temperature might enhance the rate of adsorption and film formation, leading to improved inhibition up to a certain point. It is crucial to study the effect of temperature systematically to understand the adsorption mechanism (physisorption vs. chemisorption).
Q4: What is the likely mechanism of corrosion inhibition by this compound?
This compound, like other organic corrosion inhibitors, functions by adsorbing onto the metal surface to form a protective barrier.[2][7] This barrier isolates the metal from the corrosive environment. The adsorption process can involve:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule.
-
Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (Nitrogen and Sulfur) in the this compound molecule and the vacant d-orbitals of the metal atoms.[5] The presence of the pyridine ring can also contribute to the adsorption through π-electron interactions with the metal surface.[2]
Most likely, the inhibition mechanism is a combination of both physisorption and chemisorption. The molecule contains nitrogen and sulfur atoms, which are known to be active centers for adsorption on metal surfaces.[5]
Experimental Protocols & Data
For reliable and comparable results, standardized experimental protocols are essential. Below are summaries of common techniques used in corrosion inhibition studies.
Weight Loss Method
This is a straightforward method to determine corrosion rate and inhibition efficiency.
-
Methodology:
-
Prepare metal coupons of known dimensions and weight.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specific duration and at a constant temperature.[5]
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
Electrochemical Techniques
Electrochemical methods provide faster results and offer insights into the inhibition mechanism.
-
Potentiodynamic Polarization:
-
Methodology: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[1][5] The potential of the working electrode is scanned, and the resulting current is measured to generate a Tafel plot. From this plot, corrosion potential (Ecorr) and corrosion current density (icorr) are determined.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Methodology: This technique involves applying a small amplitude AC signal over a range of frequencies to the electrochemical cell. The impedance data is then analyzed using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective layer.[3]
-
Quantitative Data Summary
The following table summarizes typical data obtained from corrosion inhibition studies of thiourea derivatives. Note that these are example values and actual results will vary based on specific experimental conditions.
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) (Weight Loss) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) |
| 0 (Blank) | 0 | 50 | 200 |
| 0.1 | 75 | 200 | 150 |
| 0.5 | 90 | 500 | 100 |
| 1.0 | 95 | 800 | 80 |
| 5.0 | 92 | 750 | 85 |
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results in your corrosion inhibition studies.
Proposed Corrosion Inhibition Mechanism of this compound
This diagram illustrates the potential mechanism by which this compound inhibits corrosion on a metal surface in an acidic medium.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.international [materials.international]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. ijaet.org [ijaet.org]
- 6. researchgate.net [researchgate.net]
- 7. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
Technical Support Center: Purification of Crude 3-Pyridylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Pyridylthiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures. | - Select a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or ethanol/water mixtures are common starting points for polar compounds. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| The product oiled out instead of crystallizing. | - This occurs when the solute is highly impure or the solution is supersaturated. Try using a more dilute solution. - Add a seed crystal of pure this compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Re-dissolve the oil in a small amount of a solvent in which it is highly soluble, then add a solvent in which it is less soluble (a two-solvent recrystallization). | |
| Colored Impurities in Final Product | The crude product contains colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Poor Separation in Column Chromatography | The chosen mobile phase has a polarity that is too high or too low, resulting in the product either staying on the column or eluting too quickly with impurities. | - Optimize the mobile phase composition by testing different solvent ratios using Thin Layer Chromatography (TLC) first. A common starting point for pyridyl compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). - For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation. |
| Streaking or Tailing of Spots on TLC/Column | The compound is interacting too strongly with the acidic silica gel stationary phase. | - Add a small amount of a base, such as triethylamine or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly important for basic compounds like pyridines. |
| Presence of Starting Materials in Purified Product | The initial reaction did not go to completion, or the purification method was not effective at removing unreacted 3-aminopyridine or the thiocarbonylating agent's byproducts. | - If unreacted 3-aminopyridine is present, an acidic wash (e.g., dilute HCl) during the workup can help remove this basic impurity. - Column chromatography is generally effective at separating the product from starting materials with different polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 3-aminopyridine, byproducts from the thiocarbonylating agent (e.g., from thiophosgene or 1,1'-thiocarbonyldiimidazole), and potential side-products from the reaction of 3-aminopyridine with these reagents. If the starting 3-aminopyridine is impure, these impurities may also be carried through.
Q2: Which solvents are best for the recrystallization of this compound?
A2: A good starting point for recrystallization is to test polar solvents in which thiourea derivatives are often soluble at higher temperatures. Ethanol is a commonly used solvent for the recrystallization of organic solids.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. The ideal solvent will dissolve the crude product when hot but will result in the formation of pure crystals upon cooling.
Q3: What is a good starting mobile phase for column chromatography of this compound?
A3: For a compound with the polarity of this compound, a good starting mobile phase for silica gel chromatography would be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, is often effective. For example, starting with 100% DCM and gradually increasing the percentage of MeOH. It is highly recommended to add a small amount (0.1-1%) of triethylamine to the mobile phase to prevent peak tailing.
Q4: How can I tell if my purified this compound is pure?
A4: Purity can be assessed by several methods. Thin Layer Chromatography (TLC) should show a single spot. The melting point of the purified product should be sharp and match the literature value. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify the presence of any impurities.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent dropwise until all of the solid has just dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol, Triethylamine)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand to the top of the silica gel.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with the mobile phase. Start with a low polarity solvent system and gradually increase the polarity (e.g., from 100% DCM to a 98:2 DCM:MeOH mixture, with 0.1% triethylamine).
-
Collect Fractions: Collect the eluent in fractions using test tubes or a fraction collector.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Enhancing the stability of 3-Pyridylthiourea in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Pyridylthiourea in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability-related issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected precipitation or cloudiness in the solution. | Degradation of this compound leading to the formation of insoluble byproducts. | Prepare fresh solutions before each experiment. Filter the solution through a 0.22 µm syringe filter. Consider adjusting the pH of the solution, as stability can be pH-dependent.[1][2] |
| Exceeding the solubility limit of this compound in the chosen solvent. | Verify the solubility of this compound in your specific solvent system. Consider using a co-solvent to improve solubility. | |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution over time. | Aliquot stock solutions and store them at -20°C or -80°C, protected from light. Perform a quick purity check of the stock solution using a suitable analytical method like HPLC before critical experiments.[3] |
| Contamination of the solution with oxidizing agents or exposure to light. | Use high-purity solvents and de-gas them if necessary. Store solutions in amber vials or wrap them in aluminum foil to protect from light.[4][5] | |
| Change in the color of the solution (e.g., yellowing). | Oxidative or photodegradation of the thiourea moiety. | Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon). Minimize exposure to ambient light during handling and storage.[4][5] |
| Loss of biological activity or potency of the compound. | Chemical degradation of this compound, leading to a lower effective concentration. | Conduct a stability study under your experimental conditions to determine the degradation rate. Prepare fresh dilutions from a recently prepared stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many thiourea-containing compounds, the stability of this compound in solution is influenced by several factors:
-
pH: Both acidic and alkaline conditions can potentially accelerate the hydrolysis of the thiourea group.[1][2] The pyridyl group's basicity also means the compound's overall charge and reactivity will be pH-dependent.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[6][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[9]
-
Oxidizing Agents: The thiocarbonyl group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species present in the solution.[10]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize the shelf-life of your this compound solutions, we recommend the following:
-
Solvent: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are prepared with high-purity water and are sterile.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C. For short-term storage of working solutions, refrigeration (2-8°C) is advisable.
-
Light Protection: Always store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider purging the solution with an inert gas like nitrogen or argon before sealing the container to minimize oxidative degradation.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A forced degradation study is the recommended approach to understand the stability of this compound under your specific conditions.[4][5][11][12][13] This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, oxidation, and light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][14][15]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation products can be inferred from the general chemistry of thioureas. These may include the corresponding urea derivative (3-pyridylurea) through hydrolysis or oxidation, and potentially other products arising from the cleavage of the molecule.[10][16][17][18] Identifying the actual degradation products requires analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound. A stability-indicating HPLC method is required to analyze the samples.
Objective: To identify the potential degradation pathways and the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.[15]
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.[6][7][8]
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize the degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.
-
If available, use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the degradation products.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, RT | 0 | 100 | 0 |
| 2 | |||
| 6 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | |||
| 6 | |||
| 80°C | 0 | 100 | 0 |
| 2 | |||
| 6 | |||
| Photostability | 0 | 100 | 0 |
| 24 |
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for a stability study of this compound.
References
- 1. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijrpp.com [ijrpp.com]
- 13. veeprho.com [veeprho.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Addressing challenges in the scale-up synthesis of 3-Pyridylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Pyridylthiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of 3-Pyridyl Isothiocyanate Intermediate
Q: My one-pot synthesis of 3-pyridyl isothiocyanate from 3-aminopyridine is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in the synthesis of pyridyl isothiocyanates can often be attributed to the lower nucleophilicity of the starting aminopyridine. Here are several factors to consider:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for the formation of the intermediate dithiocarbamate salt. Ensure that the base is strong enough to facilitate the reaction. For pyridyl amines, a base like DABCO or sodium hydride may be necessary.[1]
-
Reaction Conditions: The reaction temperature and time may need optimization. While some protocols are performed at room temperature, increasing the temperature might be necessary to drive the reaction to completion, especially with less reactive amines.[1]
-
Moisture Content: The presence of moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Purity of Reagents: The purity of 3-aminopyridine, carbon disulfide, and the desulfurizing agent (e.g., iron(III) chloride) is crucial. Impurities can lead to side reactions and lower yields.
Issue 2: Incomplete Conversion of 3-Pyridyl Isothiocyanate to this compound
Q: I am observing unreacted 3-pyridyl isothiocyanate after the reaction with ammonia. How can I ensure complete conversion?
A: Incomplete conversion to this compound can be due to several factors:
-
Stoichiometry of Ammonia: Ensure a sufficient excess of ammonia is used to drive the reaction to completion.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature is important to prevent side reactions. However, if the reaction is sluggish, a slight increase in temperature might be necessary.
-
Mixing: In a scale-up scenario, inefficient mixing can lead to localized areas of low ammonia concentration. Ensure vigorous and efficient stirring throughout the reaction.
-
Purity of the Isothiocyanate: Impurities in the 3-pyridyl isothiocyanate intermediate can interfere with the reaction. It is advisable to use a purified intermediate for the final step.
Issue 3: Difficulty in Crystallization and Purification of this compound
Q: I am having trouble obtaining pure crystalline this compound. The product is oily or contains impurities. What purification strategies can I employ?
A: The purification of thiourea derivatives can be challenging. Here are some troubleshooting steps for crystallization:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for the crystallization of thiourea derivatives include ethanol, acetonitrile, and mixtures with water or non-polar solvents like hexane.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.
-
Seeding: Introducing a small seed crystal of pure this compound to a supersaturated solution can induce crystallization and lead to a better crystal form.
-
Recrystallization: If the initial product is impure, a second recrystallization step may be necessary.
-
Chromatography: If crystallization fails to yield a pure product, column chromatography using silica gel may be an effective alternative. The choice of eluent will depend on the polarity of the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Carbon Disulfide: This reagent is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thiophosgene (if used): This is an extremely toxic and corrosive reagent. Safer alternatives, such as the one-pot synthesis with carbon disulfide, are recommended.
-
Exothermic Reactions: The formation of the dithiocarbamate salt and the reaction of the isothiocyanate with ammonia can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
Q2: What are the common impurities I might encounter in the final product?
A2: Common impurities could include:
-
Unreacted 3-aminopyridine or 3-pyridyl isothiocyanate.
-
Byproducts from the decomposition of the dithiocarbamate intermediate.
-
Symmetrical thioureas formed from the reaction of the isothiocyanate with any residual 3-aminopyridine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable solvent system would need to be developed to separate the starting materials, intermediates, and the final product. For HPLC, a reverse-phase method with UV detection is typically suitable for aromatic thiourea derivatives.
Data Presentation
Table 1: Reaction Conditions for One-Pot Synthesis of 3-Pyridyl Isothiocyanate [1]
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 3-Aminopyridine | 3-Aminopyridine |
| Reagents | Carbon Disulfide, DABCO, FeCl₃·6H₂O | Carbon Disulfide, NaH, FeCl₃·6H₂O, Et₃N |
| Solvent | Anhydrous THF | DMF |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | Several hours for dithiocarbamate formation, 1 hour for desulfurization | 6 hours for dithiocarbamate formation, 1 hour for desulfurization |
| Yield | Moderate to Good | Moderate to Good |
Table 2: Representative HPLC Parameters for Analysis of Thiourea Derivatives
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Series or equivalent |
| Column | ODS Intersil-C8 (150 x 4.6 mm), 5.0 µm |
| Mobile Phase | Acetonitrile and 0.05% orthophosphoric acid buffer (pH 3.5) in a ratio of 70:30 v/v[2] |
| Flow Rate | 1 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Pyridyl Isothiocyanate from 3-Aminopyridine [1]
-
To a solution of 3-aminopyridine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide (32 mmol) dropwise.
-
Stir the resulting mixture at room temperature for several hours until TLC analysis indicates the completion of dithiocarbamate salt formation.
-
Rapidly add a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL) to the well-suspended dithiocarbamate.
-
Continue stirring for 1 hour.
-
Separate the aqueous layer and extract with EtOAc (2 x 10 mL).
-
Combine the organic phases, wash with water (2 x 10 mL), and dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude 3-pyridyl isothiocyanate, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude or purified 3-pyridyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or THF.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (a slight excess, e.g., 1.2 equivalents) dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the isothiocyanate spot disappears.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: HPLC Analysis of this compound
-
Preparation of Standard Solution: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Preparation of Sample Solution: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 2.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
How to prevent the degradation of 3-Pyridylthiourea during storage
Technical Support Center: 3-Pyridylthiourea
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To minimize degradation, this compound should be stored in a cool, dry, dark, and well-ventilated environment.[1][2] Key factors to control are temperature, humidity, light, and atmosphere. For optimal stability, store under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[1][3]
Q2: How can I visually identify if my this compound has degraded?
Several physical changes can indicate degradation of thiourea-containing compounds:
-
Discoloration: A yellowing of the solid may suggest oxidation or photodegradation.[1]
-
Odor: The presence of an ammonia or sulfur-like smell can indicate thermal decomposition or hydrolysis.[1]
-
Texture Change: If the compound becomes clumpy or sticky, it has likely absorbed moisture.[1]
Q3: What is the best type of container for storing this compound?
It is recommended to use chemically inert, tightly sealed containers.[1][3] Amber glass bottles with tight-fitting caps are ideal as they protect the compound from light exposure.[1] Ensure the container is properly sealed to prevent contact with air and moisture.[1]
Q4: Can I store this compound in solution? What are the best practices?
Storing thiourea derivatives in solution is generally not recommended for long periods due to decreased stability. If you must store solutions, prepare them fresh whenever possible.[1] For short-term storage, use a suitable solvent, filter the solution, and consider storing it at a refrigerated temperature. Be aware that precipitation may occur upon cooling or due to the formation of insoluble degradation products.[1]
Q5: Are there any chemical incompatibilities I should be aware of during storage?
Yes. Given the pyridine moiety, this compound should be stored away from strong oxidizing agents (e.g., perchlorates, peroxides), strong acids, and sources of ignition.[4]
Troubleshooting Guide for Storage Issues
This guide helps identify and resolve common issues encountered during the storage of this compound.
| Problem Observed | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation or photodegradation.[1] | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[1] For enhanced protection, consider purging the container with an inert gas (e.g., nitrogen) before sealing.[1] |
| Ammonia or sulfur-like odor is detected. | Thermal decomposition or hydrolysis.[1] | Verify that the storage temperature is within the recommended range (see Table 1). Ensure the container is properly sealed to prevent moisture ingress.[1] |
| The compound has become clumpy or sticky. | Absorption of moisture (hygroscopicity).[1] | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after each use.[1] |
| Inconsistent or unexpected results in experiments. | Degradation of the compound leading to lower purity.[1] | Use a fresh batch of the compound for critical experiments. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or melting point analysis.[1] |
| Precipitate forms in a stock solution. | Degradation leading to insoluble products or exceeding solubility limits.[1] | Prepare fresh solutions immediately before use. If storing solutions is unavoidable, filter them before use and consider storing them at a lower, refrigerated temperature.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale & Source |
| Temperature | 15–25°C, controlled room temperature.[5] | Prevents thermal decomposition. |
| Humidity | Low humidity; use of a desiccator is recommended.[1] | Prevents hydrolysis and clumping due to moisture absorption. |
| Light | Protect from light.[1] | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; inert gas (N₂ or Ar) for long-term storage.[1][3] | Minimizes oxidation and hydrolysis. |
| Container | Amber glass bottle with a tight-fitting cap.[1] | Provides a chemically inert barrier and protection from light. |
Experimental Protocols
Protocol 1: General Purity Assessment by HPLC
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect degradation products.
Objective: To separate this compound from potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary working standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; 254 nm is a common starting point.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation.
-
Validation: For a true stability-indicating method, validation according to ICH guidelines should be performed, which involves forced degradation studies.[6][7]
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the potential degradation pathways of a compound.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose the compound (solid and in solution) to UV light.
Methodology:
-
Expose separate aliquots of this compound to each of the stress conditions listed above for a defined period (e.g., 24, 48 hours).
-
At each time point, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the stressed samples by a suitable analytical technique, such as HPLC or LC-MS, to separate and identify the degradation products.[6][8]
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijmr.net.in [ijmr.net.in]
Optimizing the reaction time and temperature for 3-Pyridylthiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Pyridylthiourea. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction time and temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and suggested solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: 3-aminopyridine may be oxidized, or the thiocarbonylating agent (e.g., thiophosgene or a precursor) may have decomposed. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants. 4. Side Reactions: Polymerization of thiophosgene or reaction with solvent. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction temperature or extending the reaction time. 2. Verify Starting Material Purity: Use freshly purified 3-aminopyridine. Ensure the thiocarbonylating agent is of high purity and handled under anhydrous conditions. 3. Ensure Accurate Measurements: Carefully measure the molar equivalents of all reactants. 4. Control Reaction Environment: Add the thiocarbonylating agent dropwise at a low temperature to control the reaction rate. Use a dry, inert solvent. |
| Product Contaminated with Impurities | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Symmetric Thiourea: Self-reaction of 3-aminopyridine with the thiocarbonylating agent. 3. Hydrolysis of Thiocarbonylating Agent: Presence of water in the reaction mixture. | 1. Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Column chromatography can also be effective for removing persistent impurities. 2. Controlled Addition: Add the 3-aminopyridine solution slowly to the solution of the thiocarbonylating agent to minimize self-reaction. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Difficulty in Product Isolation | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during filtration. 2. Formation of an Oil Instead of a Precipitate: The product may not crystallize readily from the reaction mixture. | 1. Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid can then be washed. 2. Induce Crystallization: Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. If an oil persists, attempt to dissolve it in a minimal amount of a different solvent and then precipitate it by adding a non-solvent. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of starting materials may have varying purity. 2. Atmospheric Moisture: Thiocarbonylating agents are often sensitive to moisture. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 3-aminopyridine with a thiocarbonylating agent. A common method is the use of benzoyl isothiocyanate, which is generated in situ from the reaction of benzoyl chloride and ammonium thiocyanate. The nucleophilic nitrogen of 3-aminopyridine attacks the electrophilic carbon of the isothiocyanate, followed by a proton transfer to yield the N-benzoyl-N'-(3-pyridyl)thiourea. Subsequent hydrolysis can yield this compound. A more direct, but hazardous, route involves the reaction of 3-aminopyridine with thiophosgene.
Q2: How do reaction temperature and time affect the yield and purity of this compound?
A2: Reaction temperature and time are critical parameters that must be optimized to achieve high yield and purity. Generally, increasing the temperature can increase the reaction rate, but it may also lead to the formation of side products and impurities.[1] Similarly, a longer reaction time may drive the reaction to completion, but prolonged exposure to heat can also cause product degradation. It is essential to monitor the reaction progress by TLC to determine the optimal balance.
Q3: What are the recommended solvents for the synthesis of this compound?
A3: The choice of solvent depends on the specific thiocarbonylating agent being used. For the reaction with benzoyl isothiocyanate, polar aprotic solvents such as acetonitrile or acetone are commonly employed.[2] When using thiophosgene, chlorinated solvents like dichloromethane or chloroform are often used. The solvent should be inert to the reactants and capable of dissolving the starting materials.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: When working with thiophosgene, it is crucial to work in a well-ventilated fume hood as it is a highly toxic and volatile liquid. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Benzoyl chloride is corrosive and a lachrymator, so it should also be handled with care.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Data Presentation
The following tables summarize the hypothetical effect of reaction temperature and time on the yield and purity of this compound, based on typical outcomes for similar thiourea syntheses.
Table 1: Effect of Reaction Temperature on Yield and Purity (Reaction time fixed at 4 hours)
| Temperature (°C) | Yield (%) | Purity (%) |
| 25 (Room Temp.) | 65 | 95 |
| 40 | 78 | 92 |
| 60 | 85 | 88 |
| 80 (Reflux) | 82 | 80 |
Table 2: Effect of Reaction Time on Yield and Purity (Reaction temperature fixed at 40°C)
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 55 | 96 |
| 2 | 70 | 94 |
| 4 | 78 | 92 |
| 8 | 80 | 89 |
| 12 | 80 | 85 |
Experimental Protocols
Synthesis of N-Benzoyl-N'-(3-pyridyl)thiourea
This protocol is adapted from the synthesis of a similar compound, N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea.[2]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
3-Aminopyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve benzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for approximately 3 hours to generate benzoyl isothiocyanate in situ.
-
To this mixture, add a solution of 3-aminopyridine (1 equivalent) in anhydrous acetonitrile dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. A reaction time of around 20 hours is a reasonable starting point.[2]
-
Upon completion of the reaction, a precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with acetonitrile and diethyl ether to remove unreacted starting materials and by-products.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of a this compound derivative.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Navigating the Challenges of 3-Pyridylthiourea Derivatives: A Technical Support Guide to Toxicity Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 3-pyridylthiourea derivatives. It offers practical strategies, troubleshooting advice, and answers to frequently asked questions to help mitigate the toxicity associated with these compounds while preserving their therapeutic potential. The core focus is on rational drug design, experimental best practices, and a deeper understanding of the underlying toxicological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with this compound derivatives?
A1: The primary toxicity concerns often revolve around the thiourea moiety itself. This functional group can undergo metabolic activation to reactive intermediates, leading to various toxicities. Historically, the thiourea-containing H2-receptor antagonist, metiamide, was withdrawn due to concerns about agranulocytosis (a severe drop in white blood cells). While not all thiourea derivatives exhibit this specific toxicity, the potential for adverse effects remains a key consideration in their development.
Q2: What is the most effective strategy to reduce the toxicity of my lead this compound compound?
A2: Bioisosteric replacement of the thiourea group is a widely accepted and effective strategy.[1] This involves substituting the thiourea moiety with a different functional group that retains the desired biological activity but has a more favorable toxicity profile. Common bioisosteres for thiourea include urea, guanidine, cyanoguanidine, and various heterocyclic structures.[1] The classic example of this approach is the development of cimetidine, where the thiourea group of metiamide was replaced with a cyanoguanidine group, significantly reducing its toxicity.[1]
Q3: How does bioisosteric replacement work to reduce toxicity?
A3: Bioisosteric replacement can reduce toxicity by altering the metabolic fate of the compound. The thiourea group is susceptible to oxidative metabolism, which can generate reactive metabolites that bind to cellular macromolecules, leading to toxicity. Bioisosteres like urea or guanidine are often more metabolically stable and less prone to forming such reactive species.
Q4: Will replacing the thiourea group affect the biological activity of my compound?
A4: It is possible that modifying the thiourea group will alter the compound's biological activity. The thiourea moiety may be involved in crucial hydrogen bonding interactions with the target protein. Therefore, the choice of bioisostere is critical. A successful bioisosteric replacement will mimic the key physicochemical and steric properties of the thiourea group, allowing it to maintain the necessary interactions for biological activity.
Q5: What initial steps should I take to investigate the toxicity of my this compound derivatives?
A5: Initial toxicity screening should begin with in vitro cytotoxicity assays using relevant cell lines. The MTT assay is a common and reliable method to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of your compounds. This will provide a preliminary indication of their cytotoxic potential and help prioritize compounds for further studies.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity in MTT Assay
Problem: Your novel this compound derivative shows high cytotoxicity in an initial MTT assay, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent Toxicity of the Thiourea Moiety | Consider synthesizing analogues with bioisosteric replacements for the thiourea group (e.g., urea, guanidine). |
| Off-Target Effects | Profile the compound against a panel of common off-targets, such as the hERG channel, to identify potential cardiotoxicity liabilities. |
| Reactive Metabolite Formation | Conduct in vitro metabolic stability assays using liver microsomes to assess the potential for metabolic activation. |
| Experimental Artifact | Verify the purity of your compound. Impurities could be contributing to the observed toxicity. Re-run the assay with a freshly prepared stock solution. |
Guide 2: Inconsistent Results in In Vivo Toxicity Studies
Problem: You are observing variable and non-reproducible results in your acute oral toxicity studies in rodents.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Investigate the compound's solubility and permeability. Consider formulation strategies to improve absorption. |
| Animal Strain or Sex Differences | Ensure you are using a consistent animal model (strain, sex, age). Some toxic effects can be sex-specific. |
| Dosing Vehicle Effects | The vehicle used to administer the compound could have its own toxic effects or may affect the compound's absorption. Run a vehicle-only control group. |
| Adherence to Protocol | Strictly follow established guidelines, such as those from the OECD (e.g., OECD 420, 423), for acute oral toxicity testing to ensure consistency and reproducibility. |
Data Presentation: Comparative Toxicity of Thiourea Derivatives and Their Bioisosteres
| Compound | Structure | Moiety | Acute Oral LD50 (Rat) | Notes |
| Metiamide | Imidazole-thiourea | Thiourea | > 40 mg/kg/day (no adverse effects over 1 year)[2] | Single oral doses > 50 mg/kg were lethal in some dogs.[2] |
| Cimetidine | Imidazole-cyanoguanidine | Cyanoguanidine (Bioisostere) | 5000 mg/kg[3][4] | Demonstrates significantly lower acute toxicity compared to metiamide. |
This table highlights the dramatic reduction in toxicity achieved by replacing the thiourea group with a cyanoguanidine bioisostere.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Thiourea-Induced Mitochondrial Toxicity
Thiourea derivatives can induce cytotoxicity through the mitochondrial pathway of apoptosis, often initiated by oxidative stress.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound derivatives.
Experimental Workflow for In Vitro Toxicity Assessment
A typical workflow for assessing the in vitro toxicity of a new this compound derivative.
Caption: A streamlined workflow for the in vitro toxicity assessment of novel compounds.
Logical Relationship for Structure-Activity Relationship (SAR) in Toxicity Reduction
This diagram illustrates the decision-making process in modifying a lead compound to reduce its toxicity.
Caption: Decision-making flowchart for SAR-based toxicity reduction of this compound derivatives.
References
Technical Support Center: Modified Experimental Protocols for 3-Pyridylthiourea Analogs
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with poorly soluble 3-Pyridylthiourea analogs.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving my this compound analog?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. It is miscible with water and can dissolve a wide range of organic molecules. However, issues can still arise from precipitation in the DMSO stock itself, especially after freeze-thaw cycles.
Q2: What is the maximum permissible concentration of DMSO in a typical cell-based assay?
A2: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the optimal concentration can be cell-line dependent. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on cell viability and assay performance.
Q3: My compound is colored. How does this interfere with colorimetric assays like MTT?
A3: Colored compounds can interfere with colorimetric assays by absorbing light at the same wavelength as the assay's product, leading to inaccurate results. To mitigate this, include control wells containing the compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the experimental wells. Alternatively, consider using non-colorimetric viability assays such as luminescence-based (e.g., CellTiter-Glo®) or fluorescence-based assays.
Q4: What are the primary causes of degradation for thiourea compounds during storage?
A4: The main factors contributing to the degradation of thiourea compounds are humidity, pH, light, and temperature. Thiourea derivatives can be hygroscopic, and moisture can lead to hydrolysis and oxidation. They can also be sensitive to both acidic and alkaline conditions, as well as photodegradation. Visible signs of degradation may include a yellowish discoloration, the emission of ammonia or sulfur-like odors, and clumping of the solid compound.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer or cell culture media.
-
Question: I've dissolved my this compound analog in DMSO to make a stock solution, but when I add it to my cell culture medium, it immediately turns cloudy and a precipitate forms. What is happening and how can I fix it?
-
Answer: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) while still maintaining solubility. You may need to prepare a more concentrated DMSO stock solution so that a smaller volume is added to the aqueous medium.
-
Use Co-solvents: A mixture of solvents can enhance solubility. Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution in the aqueous buffer.
-
Gentle Heating and Sonication: Briefly warming the solution in a 37°C water bath or sonicating it can help dissolve small precipitates. However, be cautious with temperature-sensitive compounds.
-
pH Adjustment: Many kinase inhibitors are weak bases and are more soluble at a lower pH. If your experimental system allows, adjusting the pH of the aqueous medium to be 1-2 units below the compound's pKa can significantly improve solubility.
-
Solubility Enhancers: The use of cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of hydrophobic drugs. Alternatively, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Question: I'm getting highly variable results between replicate wells and between experiments when testing my this compound analog. What are the likely causes?
-
Answer: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Dissolution: Ensure your compound is fully dissolved in the stock solution. Visually inspect for any particulates before use. Gentle warming or sonication of the stock solution prior to dilution may help.
-
Compound Instability: Thiourea compounds can be unstable in certain media or when exposed to light. Prepare fresh stock solutions for each experiment and protect them from light.
-
Cell Seeding Inconsistency: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
-
Assay Interference: As mentioned, if you are using an MTT assay, the precipitate of your poorly soluble compound can interfere with the formazan crystal formation and solubilization. Consider switching to a different viability assay, such as the MTS or WST-1 assay which produce a soluble formazan product, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Issue 3: High background or no signal in Western blot analysis.
-
Question: I'm trying to detect the phosphorylation of a target protein after treatment with my this compound analog, but I'm either getting a very high background or no signal at all. What should I check?
-
Answer: Western blotting with insoluble compounds can be challenging. Here are some key points to consider:
-
Incomplete Cell Lysis and Protein Solubilization: Poorly soluble compounds can sometimes affect the efficiency of cell lysis. Ensure you are using an appropriate lysis buffer (e.g., RIPA buffer) that contains detergents to help solubilize proteins. Sonication of the cell lysate can also help to break down aggregates.
-
Protein Degradation: Always use protease and phosphatase inhibitor cocktails in your lysis buffer to protect your target proteins from degradation.
-
Insufficient Protein Loading: If your target protein is of low abundance, you may need to load a higher amount of total protein per lane (e.g., 50-100 µg).
-
Poor Antibody Binding: Optimize your primary and secondary antibody concentrations and incubation times. Ensure your blocking buffer is not masking the epitope of interest.
-
Inefficient Transfer: Verify that your protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S before blocking.
-
Quantitative Data on Solubility Enhancement
The following tables summarize the potential fold-increase in solubility that can be achieved using different techniques for poorly soluble drugs. While specific data for this compound analogs may vary, these examples provide a general guide for selecting a suitable solubility enhancement strategy.
Table 1: Solubility Enhancement with Cyclodextrins
| Drug | Cyclodextrin Type | Molar Ratio (Drug:CD) | Fold Increase in Solubility | Reference |
| Curcumin | Hydroxypropyl-β-Cyclodextrin (HPβCD) | 1:8 | ~489 | |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | 1:2 | ~296 | |
| Nicardipine | β-Cyclodextrin | 1:1 | - | |
| Piroxicam | β-Cyclodextrin | - | - |
Table 2: Comparative Solubility Enhancement Techniques
| Drug | Technique | Carrier/Co-solvent | Fold Increase in Solubility | Reference |
| Flurbiprofen | Co-solvency | Propylene Glycol | 19.43 | |
| Flurbiprofen | Cyclodextrin (β-CD) + Co-solvent (Propylene Glycol) | β-CD + Propylene Glycol | 18.85 | |
| Nimesulide | Solid Dispersion (Solvent Evaporation) | Nicotinamide | ~14 | |
| Ibuprofen | Solid Dispersion (Solvent Evaporation) | Ethyl Cellulose (1:3 ratio) | - |
Experimental Protocols
Protocol 1: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing inclusion complexes of poorly water-soluble drugs.
-
Preparation of Cyclodextrin Paste: Weigh the desired amount of β-cyclodextrin or a derivative like HPβCD and place it in a mortar. Add a small amount of deionized water dropwise while triturating with a pestle to form a homogeneous paste.
-
Incorporation of the Drug: Weigh the this compound analog (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin) and add it slowly to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in a hot air oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder of uniform size. The resulting powder can then be used for preparing aqueous solutions for your experiments.
Protocol 2: Preparation of Solid Dispersion (Solvent Evaporation Method)
This method is effective for dispersing a drug in a hydrophilic carrier to enhance its dissolution.
-
Dissolution of Drug and Carrier: Weigh the this compound analog and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000) in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a common volatile organic solvent (e.g., methanol, ethanol) in a beaker with magnetic stirring.
-
Solvent Evaporation: Place the beaker on a hot plate with a magnetic stirrer at a controlled temperature (e.g., 40-50°C) to evaporate the solvent. Continue stirring until a solid mass or film is formed at the bottom of the beaker.
-
Final Drying: Transfer the solid mass to a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a fine powder. This powder can be used for subsequent experiments.
Protocol 3: Modified Cell Viability (MTT) Assay for Poorly Soluble Compounds
This protocol includes steps to minimize interference from poorly soluble compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the this compound analog in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells in medium only.
-
Compound Blank: Wells with medium and the compound at each concentration (no cells) to correct for the compound's intrinsic absorbance.
-
-
Treat the cells with the serially diluted compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Subtract the absorbance of the compound blank from the corresponding test wells before calculating cell viability relative to the vehicle control.
Protocol 4: Modified Western Blotting for Insoluble Protein Targets
This protocol is adapted for situations where the target protein may be in an insoluble fraction.
-
Sample Preparation:
-
After treating cells with the this compound analog, wash the cells with ice-cold PBS and collect them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and disrupt protein aggregates.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction). The pellet contains the insoluble fraction.
-
To analyze the insoluble fraction, resuspend the pellet in a strong solubilization buffer containing urea and/or thiourea (e.g., 7M urea, 2M thiourea, and detergents).
-
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay). For the insoluble fraction, protein estimation can be challenging; equal loading is often approximated by resuspending the pellet from an equal number of cells in a fixed volume of solubilization buffer.
-
Gel Electrophoresis: Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
Validation & Comparative
A Comparative Analysis of 3-Pyridylthiourea and Other Thiourea Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Thiourea derivatives have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comparative study of 3-Pyridylthiourea and other thiourea derivatives, summarizing their antibacterial efficacy through experimental data, detailing testing methodologies, and illustrating potential mechanisms of action.
Performance Comparison of Thiourea Derivatives
The antibacterial activity of thiourea derivatives is significantly influenced by their structural modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against common Gram-positive and Gram-negative bacteria, compiled from multiple studies. It is important to note that these values are drawn from different experimental setups and should be interpreted with caution. A direct comparative study under identical conditions would be necessary for a definitive assessment.
Table 1: Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Enterococcus faecalis | Reference(s) |
| This compound Analogs | |||||
| Fluorinated Pyridine Derivative 4a | 1.95-15.63 | - | 1.95-15.63 | - | [1] |
| Other Thiourea Derivatives | |||||
| TD4 | 2 | 2-8 | - | 4 | [2][3][4] |
| 3-Amino-1,2,4-triazole Derivatives | 4-32 | 4-64 | - | - | [5] |
| Pyrazolyl Thiourea 1i | - | 32-64 | - | >128 | [6] |
| Pyrazolyl Thiourea 1m | - | 32-64 | - | >128 | [6] |
| Reference Antibiotics | |||||
| Oxacillin | - | >256 | - | - | [2][4] |
| Vancomycin | - | - | - | - | |
| Amikacin | - | - | - | - | [7] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| This compound Analogs | |||
| Fluorinated Pyridine Derivative 4a | 1.95-15.63 | 1.95-15.63 | [1] |
| Other Thiourea Derivatives | |||
| TD4 | >256 | - | [2][4] |
| Reference Antibiotics | |||
| Gentamicin | - | - | [7] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of thiourea derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Thiourea derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotics (positive control)
-
Solvent (negative control)
-
Spectrophotometer or microplate reader
b. Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a stock solution of each thiourea derivative. In the 96-well plate, perform a two-fold serial dilution of the compounds in the broth to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth and bacteria only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains
-
Thiourea derivatives
-
Standard antibiotics
-
Sterile swabs
-
Incubator
b. Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the thiourea derivatives and standard antibiotics onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the antibacterial activity.
Potential Mechanisms of Antibacterial Action
The antibacterial mechanisms of thiourea derivatives are multifaceted and can involve the inhibition of essential bacterial enzymes and disruption of cellular processes.
Caption: Workflow for determining antibacterial activity.
Several studies suggest that potent thiourea derivatives exert their antibacterial effects by targeting key bacterial enzymes involved in DNA replication and cell wall synthesis.[2][4] One specific derivative, TD4, has been shown to disrupt the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA), leading to cell wall damage and bacterial death.[2][4]
Caption: Proposed mechanisms of antibacterial action.
Conclusion
Thiourea derivatives, including those with a 3-pyridyl moiety, represent a valuable scaffold for the development of new antibacterial agents. The data presented in this guide indicates that their efficacy is highly dependent on the specific chemical structure, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The proposed mechanisms of action, targeting essential bacterial enzymes and metabolic pathways, offer multiple avenues for further optimization and drug design. Future research should focus on direct comparative studies of promising derivatives, including this compound, to elucidate structure-activity relationships and identify lead compounds for preclinical development.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Efficacy of 3-Pyridylthiourea Against Drug-Resistant Bacteria: A Comparative Analysis
The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and MDR-Acinetobacter baumannii, poses a significant threat to global public health. The diminishing effectiveness of current antibiotic arsenals necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising candidates are thiourea derivatives, a class of compounds that have demonstrated a broad spectrum of biological activities, including antibacterial effects. This guide provides a comparative analysis of the potential efficacy of 3-Pyridylthiourea and its derivatives against these challenging pathogens, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Drug-Resistant Pathogens
Quantitative data on the antibacterial activity of antimicrobial compounds are commonly presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for a representative thiourea derivative against MRSA and for various antibiotics against MDR-Acinetobacter baumannii.
Note: Specific MIC data for this compound against the specified bacterial strains were not available in the reviewed literature. The data presented for a thiourea derivative against MRSA is for a structurally related compound, TD4, to provide a representative comparison.[1]
Table 1: Comparative MIC of Thiourea Derivative (TD4) and Vancomycin against Staphylococcus aureus Strains
| Compound | S. aureus (ATCC 29213) | MRSA (USA300) | MRSA (ATCC 43300) | Vancomycin-Intermediate S. aureus (Mu50) |
| Thiourea Derivative (TD4) (µg/mL) | 2[1] | 2[1] | 8[1] | 4[1] |
| Vancomycin (µg/mL) | 1-2[2][3] | - | 1-2[2][3][4] | - |
Table 2: MIC of Common Antibiotics against MDR-Acinetobacter baumannii
| Antibiotic | MIC Range (µg/mL) |
| Colistin | 0.125 - >128[5][6][7][8] |
| Meropenem | 0.25 - >32[9] |
| Ciprofloxacin | 0.25 - >32[9] |
| Gentamicin | 0.25 - >256[9] |
| Tigecycline | ≤1[7] |
| Minocycline | ≤4[7] |
Potential Mechanisms of Action of Pyridylthiourea Derivatives
The precise mechanism of action for this compound is yet to be fully elucidated. However, research on related thiourea derivatives suggests two primary pathways through which these compounds may exert their antibacterial effects: inhibition of the cell division protein FtsZ and disruption of fatty acid biosynthesis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting bacterial growth curve assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method in a 96-well microtiter plate.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 2 µL of the test compound stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
Bacterial Growth Curve Assay
This assay is used to evaluate the effect of a compound on the growth kinetics of a bacterial population over time.
Materials:
-
Test compound
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the chosen growth medium at 37°C with shaking.
-
Assay Setup:
-
Inoculate fresh, pre-warmed growth medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Prepare separate cultures containing different concentrations of the test compound (e.g., 0.5x, 1x, and 2x MIC) and a no-compound control.
-
-
Incubation and Measurement:
-
Incubate all cultures at 37°C with constant shaking.
-
At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, withdraw a small aliquot from each culture and measure the OD₆₀₀ using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of the test compound and the control.
-
Analyze the resulting growth curves to determine the effect of the compound on the lag phase, exponential growth rate, and maximum growth density.
-
Conclusion
The available data on thiourea derivatives, such as TD4, demonstrate promising antibacterial activity against challenging drug-resistant pathogens like MRSA.[1] The potential mechanisms of action, including the inhibition of FtsZ and fatty acid biosynthesis, represent novel targets that could circumvent existing resistance mechanisms. However, a significant gap in knowledge exists regarding the specific efficacy and mechanism of action of this compound.
To fully validate the potential of this compound as a therapeutic agent, further research is imperative. This should include:
-
Direct determination of MIC values for this compound against a panel of clinically relevant MRSA and MDR-Acinetobacter baumannii strains.
-
In-depth mechanistic studies to elucidate the precise molecular target(s) of this compound.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential and safety profile in animal models.
The protocols and comparative data presented in this guide offer a foundational framework for researchers to undertake these crucial next steps in the evaluation of this compound and other novel thiourea derivatives as potential next-generation antibiotics.
References
- 1. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anti-Multidrug-Resistant Acinetobacter baumannii Study on 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the corrosion inhibition efficiency of 3-Pyridylthiourea with commercial inhibitors
In the ongoing effort to mitigate the detrimental effects of corrosion on industrial materials, researchers are continually exploring novel and more effective inhibitory compounds. Among these, 3-Pyridylthiourea and its derivatives have emerged as promising candidates due to their unique molecular structures. This guide provides a detailed comparison of the corrosion inhibition efficiency of a representative pyridylthiourea derivative against a widely used commercial inhibitor, supported by experimental data from scientific literature.
Quantitative Performance Comparison
The following table summarizes the corrosion inhibition efficiency of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), a compound structurally similar to this compound, and a commercial imidazoline-based inhibitor. It is crucial to note that the experimental conditions for each study varied, which can influence performance outcomes. These differences are clearly outlined to ensure an objective comparison.
| Inhibitor | Material | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Technique |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | Low Carbon Steel | 1.0 M HCl | 2.0 x 10⁻⁴ M | 30 °C | 97.2% | Potentiodynamic Polarization |
| Commercial Imidazoline-based Inhibitor | X65 Carbon Steel | CO₂-saturated 3 wt.% NaCl brine | 25 ppm | 66 °C | 95% | Not Specified |
| Commercial Imidazoline-based Inhibitor | X65 Carbon Steel | CO₂-saturated 3 wt.% NaCl brine | 1000 ppm | 149 °C | 85-90% | Not Specified |
Experimental Protocols
The evaluation of corrosion inhibitor efficiency relies on standardized experimental methodologies. The following are detailed protocols for the key techniques used in the studies cited.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate and inhibitor efficiency.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished using various grades of emery paper, followed by degreasing with a solvent like acetone, washing with distilled water, and drying.[1]
-
Initial Measurement: The initial weight of each prepared coupon is accurately recorded.
-
Immersion: The coupons are then fully immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [ (W₀ - Wᵢ) / W₀ ] x 100 Where:
-
W₀ is the weight loss of the coupon in the absence of the inhibitor.
-
Wᵢ is the weight loss of the coupon in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic parameters of corrosion and the inhibitor's mechanism of action.
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor). The potential of the working electrode is scanned over a defined range, and the resulting current is measured.
-
Data Analysis: The polarization curves (potential vs. log of current density) are plotted. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel extrapolation).
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as follows: IE% = [ (Icorr₀ - Icorrᵢ) / Icorr₀ ] x 100 Where:
-
Icorr₀ is the corrosion current density in the absence of the inhibitor.
-
Icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective film formed by the inhibitor.
-
Procedure: A small amplitude AC voltage signal is applied to the working electrode at the open-circuit potential over a range of frequencies.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot. A larger Rct value indicates a higher resistance to corrosion.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency can be calculated using the charge transfer resistance values: IE% = [ (Rctᵢ - Rct₀) / Rctᵢ ] x 100 Where:
-
Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of corrosion inhibitors, from synthesis to performance analysis.
Caption: Generalized workflow for evaluating corrosion inhibitors.
References
Cross-Validation of In Vitro and In Vivo Studies of 3-Pyridylthiourea Derivatives as Anticancer Agents
This guide provides a comparative analysis of the anticancer potential of 3-Pyridylthiourea derivatives, cross-validating findings from in vitro cellular assays with in vivo animal studies. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.
A notable example is the dinuclear copper(II) complex containing a tripyridyl-thiourea ligand, [Cu2(dppc)2I2] (where dppc = 2-(di(pyridin-2-yl)methylene)-N-(pyridin-2-yl)hydrazine-1-carbothioamide). This complex has demonstrated significant cytotoxicity against several cancer cell lines.[1]
Table 1: In Vitro Cytotoxicity (IC50) of a Tripyridyl-Thiourea Copper(II) Complex [1]
| Cell Line | Cancer Type | IC50 (µM) |
| SMMC7721 | Liver Cancer | 4.2 ± 0.3 |
| HCT116 | Colon Cancer | 8.5 ± 0.6 |
| TFK-1 | Cholangiocarcinoma | 12.3 ± 1.1 |
| L-02 | Normal Human Liver | > 50 |
The data indicates a degree of selectivity, with the complex being more potent against cancer cells than normal liver cells.
Other studies have focused on non-complexed 1-aryl-3-(pyridin-3-yl)urea and thiourea derivatives. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea compounds have shown broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel.[2][3] Specifically, compounds 5a and 5d from this series exhibited significant efficacy, with IC50 values superior to paclitaxel in 21 cancer cell lines.[2]
Furthermore, certain pyridine-urea derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[4][5][6] For example, compound 8e in one study demonstrated potent inhibition of VEGFR-2 with an IC50 of 3.93 µM.[4][5][6]
In Vivo Antitumor Efficacy
The in vivo anticancer potential of the tripyridyl-thiourea copper(II) complex was evaluated in a xenograft mouse model using SMMC7721 human liver cancer cells. The study reported a remarkable inhibitory effect on tumor growth with no marked side effects in the treated mice.[1]
Table 2: In Vivo Tumor Growth Inhibition of a Tripyridyl-Thiourea Copper(II) Complex in a Xenograft Model [1]
| Treatment Group | Average Tumor Weight (g) | Inhibition Rate (%) |
| Control (Vehicle) | 1.25 ± 0.15 | - |
| Complex 1 (10 mg/kg) | 0.42 ± 0.08 | 66.4 |
These in vivo findings corroborate the potent in vitro activity observed for this compound, providing a successful cross-validation of its anticancer effects.
Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to the induction of apoptosis (programmed cell death) in cancer cells. For the tripyridyl-thiourea copper(II) complex, studies have indicated that it can activate multiple apoptotic signaling pathways, including the p53 pathway.[1] This is a critical tumor suppressor pathway that is often inactivated in cancer.
Another key mechanism for certain derivatives is the inhibition of protein kinases crucial for tumor growth and survival, such as VEGFR-2. By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5][6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer action of this compound derivatives.
Caption: p53 signaling pathway activated by this compound derivatives.
Caption: VEGFR-2 signaling pathway inhibited by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Antitumor Activity: Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 SMMC7721 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: The mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the this compound derivative at a specific dose and schedule, e.g., intraperitoneal injection daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated.
Experimental Workflow
The following diagram outlines the general workflow for the cross-validation of this compound derivatives.
Caption: General workflow for in vitro to in vivo cross-validation.
References
- 1. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds | Semantic Scholar [semanticscholar.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the anticancer activity of 3-Pyridylthiourea against known chemotherapeutic drugs
A detailed analysis of the cytotoxic activity of 3-Pyridylthiourea derivatives against established chemotherapeutic agents, providing researchers and drug development professionals with essential comparative data and experimental insights.
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer potential.[1][2] Their structural versatility allows for modifications that can enhance their therapeutic efficacy and selectivity.[1] This guide provides a comparative benchmark of the anticancer activity of this compound and related derivatives against well-known chemotherapeutic drugs, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.
Quantitative Comparison of Anticancer Activity
The efficacy of novel anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater potency. The following tables summarize the in vitro anticancer activities of representative thiourea derivatives compared to standard chemotherapeutic drugs across various human cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | Cisplatin | > 10 |
| SW480 (Primary Colon Cancer) | 9.0 | Cisplatin | > 10 | |
| K-562 (Chronic Myelogenous Leukemia) | 6.3 | Cisplatin | > 10 | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | Doxorubicin | Not Specified |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Carcinoma) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Hepatocellular Carcinoma) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast Cancer) | 7.0 | Doxorubicin | 4.56 | |
| Fluoro-thiourea derivative 14 | HepG2 (Hepatocellular Carcinoma) | 1.50 | Etoposide | > 26.1 |
| A549 (Lung Carcinoma) | 16.67 | Etoposide | > 100 | |
| MDA-MB-231 (Breast Carcinoma) | Not Specified | Etoposide | Not Specified | |
| Pyridine-thiourea derivative 20 | MCF-7 (Breast Cancer) | 1.3 | Doxorubicin | Not Specified |
| SkBR3 (Breast Cancer) | 0.7 | Doxorubicin | Not Specified |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The assessment of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays commonly used in the evaluation of thiourea derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a reference chemotherapeutic drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial succinate dehydrogenase in living cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Visualizing the Research Framework
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for in vitro anticancer activity assessment.
Caption: Potential signaling pathways inhibited by thiourea derivatives.
Concluding Remarks
The compiled data indicates that certain thiourea derivatives exhibit potent anticancer activity, in some cases surpassing that of established chemotherapeutic drugs like cisplatin and doxorubicin in specific cancer cell lines.[3] The mechanism of action for many of these compounds appears to involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as those mediated by receptor tyrosine kinases.[4]
While the direct benchmarking of this compound against a comprehensive panel of chemotherapeutics requires further dedicated studies, the broader class of pyridine-containing thioureas has demonstrated significant promise.[4] The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct further investigations into the therapeutic potential of these compounds. Future research should focus on head-to-head comparative studies under standardized conditions and in vivo validation using xenograft models to fully elucidate the anticancer efficacy of this compound and its analogs.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
A Comparative Guide to the Synthesis of 3-Pyridylthiourea for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-Pyridylthiourea, a valuable building block in medicinal chemistry, is of significant interest. This guide provides a comparative analysis of established and modern synthetic methods, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable route for your research needs.
The primary synthetic strategies for this compound revolve around the nucleophilic attack of 3-aminopyridine on a thiocarbonyl source. The choice of method often depends on factors such as desired yield, reaction time, availability of reagents, and scalability. This comparison focuses on two prominent approaches: a one-pot synthesis from 3-aminopyridine and carbon disulfide, and a two-step method involving the generation of an isothiocyanate intermediate.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for two distinct methods for the synthesis of this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: One-Pot Synthesis with Carbon Disulfide | Method 2: Two-Step Synthesis via Isothiocyanate |
| Starting Material | 3-Aminopyridine | 3-Aminopyridine |
| Key Reagents | Carbon Disulfide, Oxidant (e.g., H₂O₂) | 1. Carbon Disulfide, FeCl₃·6H₂O, Base (DABCO or NaH) 2. Ammonia |
| Solvent | Water or DMSO | 1. THF or DMF 2. Not specified |
| Reaction Time | ~12 hours[1] | Step 1: ~7 hours[2] Step 2: Variable |
| Yield | 78%[1] | High (for isothiocyanate) |
| Key Advantages | Single step, operational simplicity. | Potentially higher purity of the final product. |
| Key Disadvantages | Longer reaction time, potential for side products. | Two distinct reaction steps are required. |
Experimental Protocols
Below are detailed experimental methodologies for the key synthesis routes.
Method 1: One-Pot Synthesis from 3-Aminopyridine and Carbon Disulfide
This method provides a direct route to this compound in a single step.[1]
Materials:
-
3-Aminopyridine
-
Carbon Disulfide (CS₂)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a 5 mL glass tube, combine 3-aminopyridine (0.2 mmol), carbon disulfide (0.24 mmol), and DMSO (2 mL).[1]
-
Stir the mixture at 70 °C for 12 hours.[1]
-
Upon completion of the reaction, add water and ethyl acetate to the mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Method 2: Two-Step Synthesis via 3-Pyridyl Isothiocyanate
This method involves the initial synthesis of 3-pyridyl isothiocyanate, which is then converted to this compound.
Step 1: Synthesis of 3-Pyridyl Isothiocyanate [2]
Materials:
-
3-Aminopyridine
-
Carbon Disulfide (CS₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-aminopyridine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide dropwise.
-
Stir the resulting mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Rapidly add a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL) to the dithiocarbamate suspension and continue stirring for 1 hour.
-
Separate the aqueous layer and extract with EtOAc (2 x 10 mL).
-
Combine the organic phases, wash with water (2 x 10 mL), and dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain 3-pyridyl isothiocyanate.
Step 2: Synthesis of this compound from 3-Pyridyl Isothiocyanate
Materials:
-
3-Pyridyl isothiocyanate
-
Ammonia solution
Procedure:
-
Dissolve the 3-pyridyl isothiocyanate obtained from Step 1 in a suitable solvent (e.g., ethanol).
-
Add an excess of concentrated ammonia solution to the isothiocyanate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry to obtain the pure product.
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic methods for this compound is illustrated below.
References
Validating the Mechanism of Action of 3-Pyridylthiourea: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Pyridylthiourea's performance as a tyrosinase inhibitor against other alternatives, supported by experimental data and detailed protocols for genetic validation of its mechanism of action.
This compound and its derivatives have emerged as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Understanding and validating the precise mechanism by which these compounds exert their effects is crucial for their development as therapeutic agents for hyperpigmentation disorders. This guide outlines the current understanding of the mechanism of action of this compound, provides a comparative analysis with other known tyrosinase inhibitors, and details the experimental protocols required for its genetic validation.
Mechanism of Action: Beyond Simple Inhibition
While many compounds inhibit tyrosinase through competitive or non-competitive binding to the active site, thiourea derivatives, including this compound, are understood to employ a more complex mechanism. Evidence suggests that phenylthiourea (PTU), a closely related analog, induces the degradation of mature tyrosinase protein post-Golgi modification. This dual action of enzymatic inhibition and protein degradation makes thiourea compounds particularly effective. A study on a thiourea derivative featuring a 3-pyridyl substitution reported a half-maximal inhibitory concentration (IC50) of 2.18 µM, highlighting its significant potency.[1]
Comparative Performance of Tyrosinase Inhibitors
To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with other well-established tyrosinase inhibitors. The following table summarizes the IC50 values of various inhibitors, providing a benchmark for performance.
| Inhibitor | Chemical Class | IC50 (µM) vs. Mushroom Tyrosinase | Mechanism of Inhibition |
| This compound derivative | Thiourea | 2.18[1] | Inhibition and Induction of Degradation |
| Phenylthiourea (PTU) | Thiourea | Potent inhibitor | Inhibition and Induction of Degradation |
| Kojic Acid | Fungal Metabolite | 10 - 300 | Competitive/Mixed-type Inhibitor, Copper Chelator |
| Arbutin (β-arbutin) | Hydroquinone Glycoside | Varies (often weaker than Kojic Acid) | Competitive Inhibitor |
| Hydroquinone | Phenolic Compound | Varies | Competitive Inhibitor (also cytotoxic) |
Genetic Validation of the Mechanism of Action
To definitively validate that tyrosinase is the primary target of this compound and that its degradation is a key part of the mechanism, genetic studies are indispensable. The following experimental workflow outlines the key steps for this validation using siRNA-mediated knockdown of the tyrosinase gene (Tyr).
Experimental Protocols
Tyrosinase Knockdown using siRNA
This protocol describes the transient knockdown of the tyrosinase gene in B16 murine melanoma cells.
Materials:
-
B16 melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA targeting mouse tyrosinase (Tyr) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed B16 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 25 pmol) in 100 µL of Opti-MEM.
-
In a separate tube, dilute the required amount of Lipofectamine RNAiMAX (e.g., 5 µL) in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-Lipofectamine complexes to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with further experiments.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cell lysate.
Materials:
-
Transfected and treated B16 cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA solution (2 mg/mL in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Enzyme Reaction: In a 96-well plate, add an equal amount of protein (e.g., 20 µg) from each lysate.
-
Substrate Addition: Add L-DOPA solution to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours at 37°C.
-
Calculation: The rate of dopachrome formation (increase in absorbance over time) is proportional to the tyrosinase activity. Normalize the activity to the protein concentration.
Melanin Content Assay
This protocol quantifies the amount of melanin in the treated cells.
Materials:
-
Transfected and treated B16 cells
-
PBS
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Melanin Solubilization: Resuspend the cell pellet in 1 N NaOH with 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of a parallel set of cell lysates.
Western Blot for Tyrosinase Protein Levels
This technique is used to quantify the amount of tyrosinase protein.
Materials:
-
Cell lysates from transfected and treated B16 cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against tyrosinase
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-tyrosinase antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Tyrosinase mRNA Levels
This protocol measures the relative abundance of tyrosinase mRNA.
Materials:
-
RNA extracted from transfected and treated B16 cells
-
Reverse transcriptase kit
-
SYBR Green or TaqMan master mix
-
Primers specific for mouse Tyr and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcriptase kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a TaqMan probe for Tyr and the housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of Tyr mRNA, normalized to the housekeeping gene.
Logical Framework for Data Interpretation
The following diagram illustrates the expected outcomes of the genetic validation experiments that would support the proposed mechanism of action for this compound.
By following these protocols and comparative analyses, researchers can rigorously validate the mechanism of action of this compound and objectively assess its potential as a novel therapeutic agent for hyperpigmentation disorders.
References
A Comparative Analysis of the Antifungal Spectrum of 3-Pyridylthiourea and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, thiourea derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antifungal spectrum of a representative pyridylthiourea compound, 3-Pyridylthiourea, against standard antifungal agents: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This analysis is supported by available experimental data on minimum inhibitory concentrations (MIC) and details the standardized experimental protocols for antifungal susceptibility testing.
Executive Summary
While direct comparative studies are limited, the available data suggests that this compound and its derivatives possess a noteworthy antifungal activity, particularly against emerging multidrug-resistant pathogens like Candida auris. However, their broad-spectrum efficacy compared to established agents like fluconazole, amphotericin B, and caspofungin requires further comprehensive investigation. Standard agents generally exhibit potent and well-characterized activity against a wide range of fungal pathogens. The subsequent sections provide a detailed comparison based on available in vitro data, standardized testing methodologies, and insights into the potential mechanisms of action through key fungal signaling pathways.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound derivatives and the standard antifungal agents against various fungal species. It is crucial to note that the data for the thiourea derivatives and the standard agents are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | This compound Derivatives (μg/mL) | Fluconazole (μg/mL) | Amphotericin B (μg/mL) | Caspofungin (μg/mL) |
| Candida auris | 78.1 - 625 (SB2 derivative)[1] | Resistant (MICs often >64) | 1 - >8 | 0.06 - 2 |
| Candida albicans | Data not available | 0.25 - 8 | 0.03 - 2 | 0.015 - 2 |
| Candida glabrata | Data not available | 4 - 64 | 0.125 - 4 | 0.03 - 2 |
| Candida parapsilosis | Data not available | 1 - 16 | 0.03 - 4 | 0.5 - 8 |
| Candida tropicalis | Data not available | 0.5 - 16 | 0.03 - 4 | 0.03 - 2 |
| Candida krusei | Data not available | 16 - >64 (intrinsically resistant) | 0.125 - 4 | 0.06 - 4 |
| Aspergillus fumigatus | Data not available | Not active | 0.25 - 4 | 0.015 - >16 (MEC) |
| Aspergillus niger | Data not available | Not active | 0.5 - 8 | 0.03 - >16 (MEC) |
Note: For Aspergillus species, the endpoint for echinocandins like caspofungin is often reported as the Minimum Effective Concentration (MEC), which represents the lowest drug concentration that leads to the formation of abnormal, branched hyphae.
Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods to ensure reproducibility and comparability of results.
Principle
This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid medium. Following a specified incubation period, the MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus.
Materials
-
Test compound (e.g., this compound) and standard antifungal agents
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Sterile saline or water
-
Vortex mixer
-
Incubator (35°C)
Procedure
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Plate Setup:
-
Dispense 100 µL of the appropriate antifungal dilution into the wells of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours for Candida species and for a duration appropriate for the growth rate of the specific mold being tested.
-
-
MIC Determination:
-
Read the plates visually or using a microplate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles and ≥100% for polyenes and echinocandins) compared to the growth control.
-
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified Ergosterol Biosynthesis Pathway and targets of antifungal agents.
References
Head-to-Head Comparison of 3-Pyridylthiourea and its Structural Isomers in Biological Assays
A Comprehensive Guide for Researchers and Drug Development Professionals
The strategic placement of a nitrogen atom within the pyridine ring of pyridylthiourea derivatives can significantly influence their biological activity. This guide provides a comparative overview of 3-Pyridylthiourea and its structural isomers, 2-Pyridylthiourea and 4-Pyridylthiourea, in various biological assays. While direct head-to-head comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes findings from research on closely related pyridylthiourea derivatives to infer potential structure-activity relationships. The information presented herein, including detailed experimental protocols and visual representations of key biological pathways and workflows, is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Data Presentation
The following tables summarize the biological activities of various pyridylthiourea derivatives, offering insights into how the position of the pyridine nitrogen may impact efficacy in different assays.
Table 1: Comparative Antimicrobial Activity of Pyridylthiourea Derivatives
| Compound/Isomer Position | Target Organism | Assay Type | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| N/A | Staphylococcus aureus | Broth Microdilution | MIC: 4-64 µg/mL (for various triazole-thiourea derivatives) | [1] |
| N/A | Escherichia coli | Agar Well Diffusion | Moderate to low activity for most thiourea derivatives | [2] |
| N/A | Candida albicans | Broth Microdilution | MIC: 32-256 µg/mL (for certain benzoyl-thiourea derivatives) | [3] |
| 2-pyridyl (in thiazole derivative) | Various bacteria | Not specified | General antimicrobial activity noted | [4] |
| N/A | Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | MIC: 4 µg/mL (for a Cu(II) complex of a thiourea derivative) | [5] |
Note: Data presented is for structurally related compounds and not a direct comparison of the unsubstituted 2-, 3-, and 4-pyridylthiourea isomers due to a lack of available head-to-head studies.
Table 2: Comparative Enzyme Inhibitory Activity of Pyridylthiourea Derivatives
| Compound/Isomer Position | Target Enzyme | Inhibition Type | IC50 / % Inhibition | Reference |
| N/A | Mushroom Tyrosinase | Not specified | Data not available for direct pyridylthiourea isomers | [6][7][8] |
| N/A | E. coli DNA Gyrase B | Not specified | IC50 = 0.33 µM (for a thiadiazole-tagged thiourea derivative) | [2] |
| N/A | E. coli Topoisomerase IV | Not specified | IC50 = 19.72 µM (for a thiadiazole-tagged thiourea derivative) | [2] |
| N/A | Carbonic Anhydrases (I, II, IX, XII) | Non-competitive | Potent inhibition by sulphonyl thiourea derivatives | [9] |
Note: The table highlights the enzyme inhibitory potential of the thiourea scaffold, suggesting that pyridylthiourea isomers are worthy candidates for such screening.
Table 3: Comparative Cytotoxicity of Pyridylthiourea Derivatives against Cancer Cell Lines
| Compound/Isomer Position | Cell Line | Assay Type | IC50 | Reference |
| Pyridylalkylamine derivative | HepG2 (Liver Cancer) | Not specified | High cytotoxicity observed | [10] |
| Pyridylalkylamine derivative | MOLT-3 (Leukemia) | Not specified | IC50 = 1.62 µM (for a bis-thiourea derivative) | [10] |
| N/A | SW620 (Colon Cancer) | Not specified | IC50 = 1.5 µM (for a dichlorophenylthiourea derivative) | [11] |
| N/A | MCF-7 (Breast Cancer) | Not specified | IC50 = 11.59 µM (for a thiadiazole-tagged thiourea derivative) | [2] |
| N/A | HeLa (Cervical Cancer) | Not specified | Moderate cytotoxicity for some sulphonyl thiourea derivatives | [9] |
Note: The data indicates that the substitution pattern on the thiourea core, which would include the pyridyl ring and the position of its nitrogen, plays a crucial role in determining cytotoxic potency.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and further investigation of pyridylthiourea isomers.
Experimental Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[6][7][8]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475-490 nm. The presence of an inhibitor reduces the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (2-, 3-, and 4-Pyridylthiourea) dissolved in DMSO
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA (e.g., 2 mM) in phosphate buffer immediately before use.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the tyrosinase solution to the wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a specified period (e.g., 30 minutes) at 25°C.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC).[5][12][13]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (2-, 3-, and 4-Pyridylthiourea) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds and the positive control in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (inoculum without any compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and represents a key target for many anticancer agents. Thiourea derivatives have been reported to induce apoptosis, a process often regulated by this pathway.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by pyridylthiourea isomers.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and evaluating the biological activity of the pyridylthiourea isomers.
Caption: General workflow for the biological evaluation of pyridylthiourea isomers.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
Independent Validation of Antitubercular Activity of 3-Pyridylthiourea: A Comparative Analysis
Comparative Antitubercular Activity of Pyridylthiourea Derivatives
Numerous studies have synthesized and evaluated a range of thiourea derivatives incorporating a pyridine ring, demonstrating their potential as potent inhibitors of M. tuberculosis. The antitubercular activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the bacteria.
A selection of pyridylthiourea derivatives and their reported in vitro activities against the H37Rv strain of M. tuberculosis, the standard laboratory strain for antitubercular drug testing, are summarized below. For comparison, the MIC of Isoniazid (INH), a first-line anti-TB drug, is generally in the range of 0.025-0.05 µg/mL.
| Compound | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (Compound 4d) | H37Rv | 0.49 | - | [1] |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (Compound 4d) | INH-Resistant M. tb | 0.49 | - | [1] |
| N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (HL1) | H37Rv | - | >256 | [2][3] |
| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (HL2) | H37Rv | - | 128 | [2][3] |
| 1-(2-chlorobenzoyl)-3-(pyridin-2-yl)thiourea (Cl2AP) | H37Rv | - | >80 | [4] |
| A series of 1,3-diaryl substituted pyrazole-based thiourea derivatives with a pyridine moiety | H37Rv | - | 1 - 32 | [5] |
Experimental Protocols for Antitubercular Activity Screening
The in vitro antitubercular activity of thiourea derivatives is commonly assessed using established and validated methodologies. The following are detailed protocols for two widely used assays.
Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin.[6][7][8][9]
Protocol:
-
Preparation of Mycobacterial Suspension: A mid-log phase culture of M. tuberculosis H37Rv is harvested and the turbidity is adjusted to a McFarland standard of 1.0 (approximately 1 x 10^7 CFU/mL).
-
Drug Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared mycobacterial suspension. Control wells containing no drug are also included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Luciferase Reporter Phage (LRP) Assay
The Luciferase Reporter Phage (LRP) assay is a rapid method for determining the viability of M. tuberculosis and its susceptibility to antimicrobial agents. This technique utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable mycobacterial cell, it injects its DNA, leading to the expression of luciferase. The amount of light produced upon addition of the substrate luciferin is proportional to the number of viable bacteria.[10][11][12][13][14][15]
Protocol:
-
Preparation of Mycobacterial Suspension: A suspension of M. tuberculosis is prepared as described for the MABA.
-
Drug Exposure: The bacterial suspension is incubated with various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Phage Infection: The drug-treated bacterial cells are infected with the luciferase reporter phage.
-
Incubation: The mixture is incubated to allow for phage infection and expression of the luciferase gene.
-
Luminometry: The substrate D-luciferin is added to the samples, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luminescence in drug-treated samples compared to the untreated control is used to determine the MIC.
Potential Mechanism of Action of Thiourea Derivatives
The precise mechanism of action for many thiourea derivatives against M. tuberculosis is still under investigation. However, research on the thiourea drug isoxyl (thiocarlide) has identified the enzyme Δ9-desaturase (DesA3) as a key target.[16] This enzyme is involved in the biosynthesis of oleic acid, a crucial component of the mycobacterial cell membrane. Inhibition of DesA3 disrupts the integrity of the cell wall, leading to bacterial death. It is plausible that other thiourea derivatives, including those with a pyridyl moiety, may share a similar mechanism of action.
Conclusion
While the direct antitubercular activity of 3-Pyridylthiourea remains to be independently validated, the existing data on its derivatives strongly support the potential of the pyridylthiourea scaffold as a source of novel anti-TB drug candidates. The potent in vitro activity observed for several analogues warrants further investigation into this chemical class. Future studies should focus on the synthesis and evaluation of simpler pyridylthiourea compounds, including the parent this compound, to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways affected by these compounds, which will be crucial for their optimization and development as effective antitubercular therapeutics.
References
- 1. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bbrc.in [bbrc.in]
- 13. researchgate.net [researchgate.net]
- 14. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycobacterial Targets for Thiourea Derivatives: Opportunities for Virtual Screening in Tuberculosis Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the molecular docking studies of 3-Pyridylthiourea derivatives and related compounds against various therapeutically relevant enzyme targets. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the inhibitory potential of this class of compounds, supported by experimental and computational evidence. The information is compiled from recent peer-reviewed literature to facilitate the rational design of novel and potent enzyme inhibitors.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory activities and molecular docking scores of various thiourea derivatives against key enzyme targets. This allows for a direct comparison of the compounds' performance.
Table 1: Inhibition of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)
| Compound ID | Structure | MIC (µg/mL) | Docking Score (S) (kcal/mol) | Reference |
| 3i | N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(benzo[d][1][2]dioxol-5-yl)thioureido)benzenesulfonamide | 3.13 | Not explicitly stated for 3i, but noted to have a good binding score | [3] |
| 3s | N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(4-morpholinophenyl)thioureido)benzenesulfonamide | 6.25 | -11.64 | [3] |
| Isoniazid | Standard Drug | - | -7.81 | [4] |
| Rifampicin | Standard Drug | - | -7.81 | [4] |
Table 2: Inhibition of α-Glucosidase
| Compound ID | Structure | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 9a | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9770 | -8.6 | [2] |
| Biscoumarin thiourea analog | Representative of a series of 18 compounds | 13.5 - 104.62 | Not specified for individual compounds | [5] |
| Imidazo-isoxazole-thiourea (5f) | Unsubstituted urea scaffold derivative | 39.12 | -6.414 | [6] |
| Acarbose | Standard Drug | 11960 | - | [2] |
Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms
| Compound ID | Structure | Target Enzyme | Kᵢ (nM) | Reference |
| 1f | Pyrazolo[4,3-c]pyridine Sulfonamide derivative | hCA I | 58.8 | [7] |
| 1g | Pyrazolo[4,3-c]pyridine Sulfonamide derivative | hCA I | 66.8 | [7] |
| 1k | Pyrazolo[4,3-c]pyridine Sulfonamide derivative | hCA I | 88.3 | [7] |
| Nimesulide-Acyl thiourea hybrid (5f) | Derivative of Nimesulide | hCA II | - | [8] |
| Acetazolamide (AAZ) | Standard Drug | hCA I | 250 | [7] |
Table 4: Inhibition of E. coli DNA Gyrase B
| Compound ID | Structure | IC50 (µM) | Rerank Score | Docking Score (S) (kcal/mol) | Reference |
| Cpd 3 | 1-allyl-3-(3-chlorobenzoyl)thiourea | Not specified | -91.2304 | - | [9] |
| Thiadiazole-thiourea derivative (8) | Novel thiourea with thiadiazole moiety | 0.33 | - | -10.77 | [9] |
| Thienopyridine carboxamide (3a) | Thieno[2,3-b]pyridine derivative | 2.26 | - | - | [10] |
| Novobiocin | Standard Drug | 0.28 / 4.17 | - | - | [9][10] |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized experimental protocol for molecular docking studies, synthesized from the methodologies reported in the cited literature.[3][4][9][10][11]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and partial charges are calculated and assigned.
-
The protein structure is then energy minimized using a suitable force field (e.g., MMFF94s) to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and related compounds are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization using a force field like MMFF94s.
-
A conformational search is performed to generate a set of low-energy conformers for each ligand.
3. Docking Simulation:
-
The prepared ligands are docked into the active site of the prepared protein using molecular docking software such as MOE (Molecular Operating Environment), AutoDock Vina, or GOLD.[3][11]
-
The docking protocol is first validated by redocking the co-crystallized ligand into the protein's active site and calculating the root mean square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
The docking simulations are performed using a specified algorithm (e.g., genetic algorithm) to explore the conformational space of the ligand within the active site.
-
The resulting docking poses are scored and ranked based on a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol or a rerank score).
4. Analysis of Docking Results:
-
The best-docked poses for each ligand are selected based on the scoring function and visual inspection.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) are analyzed and visualized.
-
The binding energies or docking scores are used to compare the predicted affinity of different compounds for the target enzyme.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the computational study of this compound derivatives.
Caption: General workflow for a molecular docking study.
Caption: Inhibition of a cancer-related pathway by a thiourea derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro evaluation and molecular docking studies of biscoumarin thiourea as a new inhibitor of α-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, kinetic studies and molecular modeling of imidazo-isoxazole derivatives targeting both α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Pyridylthiourea
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Pyridylthiourea, a compound that, like other thiourea derivatives, is classified as hazardous waste. Adherence to these procedures is critical for operational safety and regulatory compliance.
Hazard Profile and Safety Precautions
This compound and its related compounds present several health and environmental risks. It is imperative to handle this chemical with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
A summary of the key hazard information for thiourea and its derivatives is presented in the table below. This data is based on information for closely related thiourea compounds.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance with hazardous waste regulations.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or excess chemical, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE (e.g., gloves).
-
Segregate this compound waste from all other laboratory waste streams to prevent cross-contamination. Do not mix with other waste.
2. Containerization:
-
Solid Waste: Collect all solid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a designated, shatter-resistant container suitable for chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).
3. Spill and Leak Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid generating dust by gently sweeping or vacuuming the material into a suitable disposal container.[1]
-
Wash the spill area thoroughly with soap and water after the material has been collected.
-
Do not allow the spilled material or cleaning rinsate to enter drains or waterways.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. Improper disposal is a violation of federal and local regulations.
Experimental Workflow and Disposal Logic
The following diagram illustrates the typical workflow for experiments involving this compound and the subsequent waste disposal decision-making process.
References
Personal protective equipment for handling 3-Pyridylthiourea
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Pyridylthiourea in a research environment. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Key Safety and Hazard Information
This compound is a chemical that poses significant health risks. It is classified as very toxic if swallowed and can cause irritation to the skin and eyes. Evidence also suggests potential mutagenic effects. Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
| Hazard Classification | Description |
| Acute Oral Toxicity | Fatal or very toxic if swallowed. |
| Skin Contact | Harmful upon skin contact and may cause skin irritation or an allergic reaction. |
| Eye Contact | Causes serious eye irritation.[1] |
| Inhalation | Very toxic if inhaled as dust and may cause respiratory irritation.[1] |
| Mutagenicity | Evidence of mutagenic effects. |
| Carcinogenicity | Suspected of causing cancer. |
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment | Specifications and Remarks |
| Respiratory Protection | Dust respirator | Required when handling the solid form to prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves | Rubber or plastic gloves are suitable. Nitrile gloves are also a common recommendation for handling chemicals in a laboratory setting. |
| Eye and Face Protection | Goggles or face shield | Goggles should be worn at a minimum. A face shield, worn in conjunction with goggles, is recommended when there is a risk of splashing.[2][3] |
| Body Protection | Laboratory coat | A standard lab coat is required for all procedures. |
| Additional PPE (for large quantities) | Plastic apron, sleeves, boots | Recommended when handling large quantities of the substance to provide extra protection against spills and contamination. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Protocol 1: Safe Handling of this compound
-
Preparation and Area Designation:
-
Before handling, ensure that a designated area, preferably within a chemical fume hood, is prepared.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that an emergency eyewash station and safety shower are accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and a dust respirator.
-
Finally, put on chemical-resistant gloves, ensuring they overlap with the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Handle the solid chemical with care to avoid generating dust.
-
If transferring the powder, use a spatula and weigh it in a tared container within the fume hood.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Under no circumstances should you eat, drink, or smoke while handling this material.
-
-
Post-Handling Procedures:
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Wash hands and face thoroughly with soap and water after completing the work.
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Protocol 2: Disposal of this compound Waste
-
Waste Segregation:
-
All solid waste contaminated with this compound, including unused chemical, contaminated PPE, and weighing papers, must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization:
-
Place all this compound waste into a clearly labeled, leak-proof hazardous waste container.
-
The label should prominently display "Hazardous Waste" and the chemical name, "this compound".
-
-
Accidental Spills:
-
In the event of a small spill, wear appropriate PPE, mix the spilled material with sand, and carefully transfer it to a designated hazardous waste container.
-
Wash the spill site thoroughly with water and detergent.
-
For large spills, contain the spill with sand or earth, transfer the material to salvage containers, and treat any remaining residue as a small spill.
-
-
Final Disposal:
-
Contact your institution's environmental health and safety office or a licensed chemical disposal company for removal and disposal of the hazardous waste.
-
Rinse out empty containers thoroughly with a suitable solvent before recycling or disposal, and dispose of the rinseate as hazardous waste.
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
